4-Piperidin-1-ylbenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBADGOPDIOVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperidin-1-yl)benzene-1,3-diamine: A Compound Shrouded in Scientific Obscurity
Initial research into the chemical compound 4-(Piperidin-1-yl)benzene-1,3-diamine reveals a significant lack of available scientific and technical data. Extensive searches of chemical databases and scholarly articles did not yield specific information regarding its synthesis, chemical properties, biological activity, or associated experimental protocols. The scientific literature predominantly features related but structurally distinct compounds, suggesting that 4-(Piperidin-1-yl)benzene-1,3-diamine is either a novel, uncharacterized molecule or one that has not been the subject of published research.
This technical guide will, therefore, pivot to a comprehensive analysis of a closely related and well-documented compound: 4-(Piperidin-1-yl)benzene-1,2-diamine . This positional isomer, with a 1,2-diamine substitution pattern on the benzene ring, offers valuable insights into the potential characteristics and scientific context of piperidinyl-substituted phenylenediamines. The information presented herein for 4-(piperidin-1-yl)benzene-1,2-diamine can serve as a foundational reference for researchers and drug development professionals interested in this class of compounds.
Chemical and Physical Properties of 4-(Piperidin-1-yl)benzene-1,2-diamine
A summary of the key chemical and physical properties of 4-(piperidin-1-yl)benzene-1,2-diamine is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N₃ | [1] |
| Molecular Weight | 191.28 g/mol | |
| CAS Number | 155198-10-0 | |
| IUPAC Name | 4-(1-piperidinyl)-1,2-benzenediamine | |
| Predicted XlogP | 1.6 | [1] |
| Monoisotopic Mass | 191.14224 Da | [1] |
Synthesis of Piperidinyl-Substituted Phenylenediamines
A plausible synthetic route for piperidinyl-substituted phenylenediamines could involve the following key steps:
-
Nucleophilic Aromatic Substitution: Reaction of a suitably substituted fluoronitrobenzene with piperidine to introduce the piperidinyl moiety.
-
Reduction of Nitro Groups: Subsequent reduction of the nitro groups on the benzene ring to form the corresponding diamine.
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for piperidinyl-substituted phenylenediamines.
Potential Applications and Biological Activity
The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] Phenylenediamine structures are also of interest in drug discovery and materials science. For instance, derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as NLRP3 inflammasome inhibitors.[5]
Given the structural features of 4-(piperidin-1-yl)benzene-1,2-diamine, it could be hypothesized to have applications in areas such as:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of two amino groups and a piperidine ring offers multiple points for further chemical modification.
-
Materials Science: As a monomer for the synthesis of novel polymers with specific thermal or electronic properties.
However, without experimental data, these remain speculative applications.
Conclusion
The compound 4-(Piperidin-1-yl)benzene-1,3-diamine remains an uncharacterized entity in the scientific literature. This guide has provided a detailed overview of the closely related isomer, 4-(piperidin-1-yl)benzene-1,2-diamine, including its chemical properties and a plausible synthetic approach. It is hoped that this information will be a valuable resource for researchers and professionals in the field, and may stimulate further investigation into this and other related novel chemical structures. Further experimental work is necessary to elucidate the specific properties and potential applications of 4-(Piperidin-1-yl)benzene-1,3-diamine.
References
- 1. PubChemLite - 4-(piperidin-1-yl)benzene-1,2-diamine (C11H17N3) [pubchemlite.lcsb.uni.lu]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
An In-depth Technical Guide on 4-Piperidin-1-ylbenzene-1,3-diamine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information for the specific chemical entity 4-Piperidin-1-ylbenzene-1,3-diamine is limited in publicly available scientific literature. This guide has been compiled based on the known properties and reactions of structurally similar compounds. All quantitative data presented are estimations and should be verified through experimental analysis.
Introduction
This compound is a multifaceted organic molecule that incorporates a piperidine ring attached to a 1,3-diaminobenzene moiety. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and materials science. The piperidine group can enhance solubility and bioavailability, while the aromatic diamine functionality offers versatile reaction sites for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This document provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and a discussion of its potential biological significance based on related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring N-substituted at the 4-position of a 1,3-diaminobenzene ring.
Molecular Formula: C₁₁H₁₇N₃[1]
Molecular Weight: 191.27 g/mol [1]
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to the molecular weight and polar amine groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The piperidine and diamine groups suggest some water solubility, but the overall structure is largely organic. |
| pKa | Amine groups are basic. Estimated pKa values would be in the range of 4-5 and 9-10 for the aromatic and piperidine amines, respectively. | The exact pKa values would be influenced by the electronic interplay between the aromatic ring and the piperidine moiety. |
| LogP | 1.5 - 2.5 (estimated) | Indicates moderate lipophilicity. |
Proposed Synthesis
While a specific, validated synthesis for this compound is not published, a plausible synthetic route can be proposed based on established chemical transformations of similar molecules. A potential pathway involves the nucleophilic aromatic substitution of a di-substituted benzene ring followed by reduction.
Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: A proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2,4-Dinitrophenyl)piperidine
-
To a solution of 2,4-dinitrochlorobenzene (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(2,4-dinitrophenyl)piperidine.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Dissolve 1-(2,4-dinitrophenyl)piperidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
After the reaction, filter the catalyst (if used) through a pad of celite.
-
If an acidic reducing agent was used, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until a pH of >10 is reached.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the structural motifs present in the molecule are found in numerous biologically active compounds.
Relationship to Known Bioactive Scaffolds
The following diagram illustrates the relationship between the core structure and potential biological activities based on related compounds.
Caption: Logical relationship between the structural moieties and potential applications.
-
Piperidine Derivatives: The piperidine ring is a common scaffold in many central nervous system (CNS) active drugs, including antipsychotics and antidepressants. It is also a key component in compounds with antimicrobial and antifungal properties.
-
1,3-Diaminobenzene Derivatives: This scaffold has been identified in inhibitors of Protease-Activated Receptor 1 (PAR1), which are of interest for antithrombotic therapies. Additionally, diaminobenzenes are well-known monomers for the synthesis of high-performance polymers like aramids.
Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents or functional materials. Further research is required to explore its specific biological activities and potential applications.
Conclusion
This compound is a chemical compound with significant potential stemming from its hybrid structure. While direct experimental data is currently lacking in the scientific literature, this guide provides a foundational understanding of its structure, predicted properties, and a feasible synthetic approach. The exploration of this and similar molecules could lead to the discovery of novel compounds with valuable applications in drug discovery and materials science. It is imperative that the proposed synthesis and predicted properties are validated through rigorous experimental investigation.
References
Technical Guide on 4-Piperidin-1-ylbenzene-1,3-diamine: A Compound Under Investigation
Initial Assessment and CAS Number Identification
A comprehensive search for the specific chemical compound, 4-Piperidin-1-ylbenzene-1,3-diamine, reveals a notable scarcity of direct references in major chemical databases and scientific literature. Consequently, a specific CAS (Chemical Abstracts Service) number for this exact structure could not be definitively assigned based on the available information. The search results consistently point towards structurally related but distinct molecules. This suggests that this compound may be a novel compound, a rarely synthesized intermediate, or that the nomenclature used may have variations.
For the purpose of providing relevant information, this guide will focus on the general chemical class and closely related, well-documented analogs. The primary analogs identified are isomers, such as 4-(piperidin-1-yl)benzene-1,2-diamine , and molecules with different substitution patterns, like 4,6-di(piperidin-1-yl)benzene-1,3-diamine (CAS No. 5180-30-3)[1]. It is crucial for researchers to note these distinctions, as even minor structural changes can lead to significantly different chemical and biological properties.
Physicochemical Properties of Related Phenylenediamine Derivatives
Quantitative data for the target compound is unavailable. However, we can infer potential properties by examining related structures. The following table summarizes key physicochemical data for a related di-substituted piperidinyl diamine.
| Property | Value | Reference |
| Chemical Name | 4,6-di(piperidin-1-yl)benzene-1,3-diamine | [1] |
| CAS Number | 5180-30-3 | [1] |
| Molecular Formula | C₁₆H₂₆N₄ | [1] |
| Molecular Weight | 274.40 g/mol | [1] |
| Boiling Point | 527°C at 760 mmHg | [1] |
| Flash Point | 327°C | [1] |
| Density | 1.15 g/cm³ | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the exact target molecule, this compound, are not described in the reviewed literature. However, general synthetic strategies for related phenylenediamine derivatives can provide a foundational methodology for researchers.
A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitably activated benzene ring followed by reduction of nitro groups to amines.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
General Experimental Protocol for Reduction of a Nitroaniline Derivative:
-
Dissolution: The nitro-substituted precursor is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the desired diamine.
Potential Applications in Drug Development
Piperidine and phenylenediamine moieties are prevalent in pharmacologically active compounds, suggesting that this compound could be a valuable scaffold in drug discovery. Piperidine derivatives are known to exhibit a wide range of biological activities. Phenylenediamines are often used as building blocks in the synthesis of kinase inhibitors and other therapeutic agents.
The combination of these two functional groups could lead to compounds with novel pharmacological profiles, potentially targeting enzymes or receptors involved in various disease pathways.
Logical Relationship in Drug Discovery:
References
Technical Guide: Physicochemical Properties and Synthesis of 4-(Piperidin-1-yl)benzene-1,2-diamine
Disclaimer: The requested compound, 4-Piperidin-1-ylbenzene-1,3-diamine, is not readily documented in available chemical literature. This guide therefore focuses on the closely related isomer, 4-(Piperidin-1-yl)benzene-1,2-diamine , for which data could be obtained. The methodologies and data presented are based on this isomer.
Core Compound Properties
This section summarizes the key physicochemical properties of 4-(piperidin-1-yl)benzene-1,2-diamine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | [1] |
| Molecular Weight | 191.28 g/mol | |
| Monoisotopic Mass | 191.14224 Da | [1] |
| CAS Number | 155198-10-0 | |
| Predicted XlogP | 1.6 | [1] |
| Appearance | Predicted: Solid | |
| Predicted pKa | Amine groups: ~4-5, Piperidine N: ~9-10 | |
| InChI | InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | [1] |
| InChIKey | AEINPSBURKLEEA-UHFFFAOYSA-N | [1] |
| SMILES | C1CCN(CC1)C2=CC(=C(C=C2)N)N | [1] |
Proposed Synthesis Protocol
Step 1: Synthesis of 1-(3,4-dinitrophenyl)piperidine
This step involves the reaction of 1-fluoro-3,4-dinitrobenzene with piperidine.
-
Materials:
-
1-fluoro-3,4-dinitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-3,4-dinitrobenzene (1 equivalent) in DMSO.
-
Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.
-
Heat the reaction mixture at 90°C and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3,4-dinitrophenyl)piperidine.
-
Step 2: Reduction of 1-(3,4-dinitrophenyl)piperidine to 4-(piperidin-1-yl)benzene-1,2-diamine
This step involves the reduction of the two nitro groups to amino groups.
-
Materials:
-
Crude 1-(3,4-dinitrophenyl)piperidine from Step 1
-
Ethyl acetate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Celite
-
-
Procedure:
-
Dissolve the crude 1-(3,4-dinitrophenyl)piperidine in ethyl acetate.
-
Carefully add 10% Palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 4-(piperidin-1-yl)benzene-1,2-diamine can be purified by column chromatography on silica gel.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the proposed synthesis and purification of 4-(piperidin-1-yl)benzene-1,2-diamine.
Caption: Proposed synthesis and purification workflow for 4-(piperidin-1-yl)benzene-1,2-diamine.
Safety and Handling
Aromatic amines should be handled with caution as they can be toxic and may cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related compounds such as phenylenediamines and piperidine derivatives.
Potential Applications in Research
While specific applications for 4-(piperidin-1-yl)benzene-1,2-diamine are not documented, phenylenediamine derivatives are important building blocks in medicinal chemistry and materials science. They are often used in the synthesis of:
-
Heterocyclic compounds: The vicinal diamine functionality is a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems which are prevalent in many biologically active molecules.
-
Polymers: Phenylenediamines are used as monomers in the production of high-performance polymers such as aramids and polyimides, known for their thermal stability and mechanical strength.
-
Ligands for metal complexes: The diamine moiety can act as a bidentate ligand for various metal ions, with potential applications in catalysis and materials science.
The presence of the piperidine group can modulate the solubility, basicity, and pharmacokinetic properties of the resulting compounds, making this scaffold an interesting candidate for further exploration in drug discovery and materials research.
References
An In-depth Technical Guide to 4-(Piperidin-1-yl)benzene-1,3-diamine
IUPAC Name: 4-(Piperidin-1-yl)benzene-1,3-diamine
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 4-(Piperidin-1-yl)benzene-1,3-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
4-(Piperidin-1-yl)benzene-1,3-diamine is an aromatic amine featuring a piperidine ring attached to a phenylenediamine core. The chemical structure and a summary of its predicted physicochemical properties are presented below.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | Inferred from IUPAC Name |
| Molecular Weight | 191.27 g/mol | Calculated |
| Predicted LogP | 1.6 | PubChemLite[1] |
| Predicted pKa | Basic: ~9 (piperidine N), ~5 (aromatic NH₂) | Estimated |
| Predicted Solubility | Moderately soluble in organic solvents | Estimated |
Potential Synthesis
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
A viable approach for the synthesis of 4-(Piperidin-1-yl)benzene-1,3-diamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4]
The proposed reaction would involve the coupling of a protected 4-halo-1,3-phenylenediamine with piperidine in the presence of a palladium catalyst and a suitable base. The amino groups of the phenylenediamine would likely require protection to prevent side reactions.
Reaction Scheme:
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet detailed, experimental protocol for the synthesis of 4-(Piperidin-1-yl)benzene-1,3-diamine via a Buchwald-Hartwig amination, followed by deprotection.
Step 1: Protection of 4-Bromo-1,3-phenylenediamine
-
To a solution of 4-bromo-1,3-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) and a base like triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-protected 4-bromo-1,3-phenylenediamine.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine the di-protected 4-bromo-1,3-phenylenediamine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base, for instance, sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous piperidine (1.2 eq) and a dry solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer, and concentrate to obtain the crude protected product.
-
Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, protected 4-(piperidin-1-yl)benzene-1,3-diamine in a suitable solvent (e.g., dichloromethane for Boc groups).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product with an organic solvent.
-
Dry the organic phase, concentrate under reduced pressure, and purify by a suitable method such as recrystallization or column chromatography to yield 4-(Piperidin-1-yl)benzene-1,3-diamine.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 4-(Piperidin-1-yl)benzene-1,3-diamine is not available in the public domain. However, based on the pharmacology of structurally related phenylpiperidine and aminophenylpiperidine derivatives, some potential biological activities can be inferred.
Phenylpiperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[5] Many compounds containing this scaffold exhibit activity as analgesics, antipsychotics, and antidepressants.[3][6]
Potential CNS Activity
The aminophenylpiperidine moiety is a common feature in molecules targeting monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine).[7] Therefore, 4-(Piperidin-1-yl)benzene-1,3-diamine could potentially act as a modulator of these transporters, which might lead to antidepressant or anxiolytic effects.
Potential Receptor Interactions
Derivatives of piperidine are also known to interact with various G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors.[8] The specific activity would depend on the overall conformation and electronic properties of the molecule.
Generalized Signaling Pathway
The diagram below illustrates a generalized signaling pathway for a hypothetical interaction of a phenylpiperidine derivative with a G-protein coupled receptor, leading to downstream cellular effects.
Caption: A generalized G-protein coupled receptor signaling pathway.
Experimental Workflows and Logical Relationships
The following diagram illustrates a logical workflow for the proposed synthesis and initial biological screening of 4-(Piperidin-1-yl)benzene-1,3-diamine.
References
- 1. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Piperidin-1-ylbenzene-1,3-diamine
An In-depth Technical Guide on the Physicochemical Properties and Synthetic Strategy of 4-Piperidin-1-ylbenzene-1,3-diamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide addresses the physical and chemical properties of this compound. It is important to note that publicly available experimental data for this specific chemical entity is exceptionally limited. Consequently, this guide provides the available information and supplements it with data on structurally related compounds to offer a comparative context. A plausible synthetic route is proposed based on established chemical principles for analogous structures.
Introduction
This compound is a substituted aromatic diamine featuring a piperidine ring attached to the 4-position of a 1,3-diaminobenzene core. The constituent moieties, piperidine and phenylenediamine, are prevalent scaffolds in medicinal chemistry, suggesting the potential for this compound to be of interest in drug discovery and materials science. Phenylenediamines are known precursors to a range of biologically active molecules and polymers, while the piperidine ring is a common feature in many approved pharmaceuticals, often contributing to improved solubility and pharmacokinetic profiles.
This document aims to provide a comprehensive overview of the known characteristics of this compound and to infer its potential properties and synthetic pathways by examining closely related analogues.
Core Physicochemical Properties
Direct experimental data for this compound is scarce. The primary available information is its molecular formula and weight.
| Property | Value | Source |
| IUPAC Name | 4-(Piperidin-1-yl)benzene-1,3-diamine | - |
| Synonyms | 4-(1-Piperidinyl)-1,3-benzenediamine, 4-(Piperidin-1-yl)-m-phenylenediamine | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₁H₁₇N₃ | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Comparative Physicochemical Data of Related Compounds
To provide a contextual understanding of the potential properties of this compound, the following table summarizes the available data for structurally similar compounds.
| Property | 4-(Piperidin-1-yl)benzene-1,2-diamine[2] | 4,6-Di(piperidin-1-yl)benzene-1,3-diamine[3] |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₆H₂₆N₄ |
| Molecular Weight | 191.27 g/mol | 274.40 g/mol |
| CAS Number | Not available | 5180-30-3 |
| Boiling Point | Not available | 527 °C at 760 mmHg |
| Density | Not available | 1.15 g/cm³ |
| Flash Point | Not available | 327 °C |
| Refractive Index | Not available | 1.625 |
| LogP (Predicted) | 1.6 | 1.32 |
Proposed Synthetic Route and Experimental Protocol
The synthesis of this compound is not explicitly described in the available literature. However, a plausible and efficient method for its preparation would be the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines.[3][4][5][6]
A potential synthetic pathway is outlined below:
Generalized Experimental Protocol (Adapted from Buchwald-Hartwig Amination Principles)
Materials:
-
4-Halo-1,3-dinitrobenzene (e.g., 4-Bromo-1,3-dinitrobenzene)
-
Piperidine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Reducing agent (e.g., Tin(II) chloride dihydrate or H₂ gas with a Palladium catalyst)
-
Hydrochloric acid (for reduction with SnCl₂)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
Step 1: Synthesis of 1-(4-Halo-2,6-dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution
-
To an oven-dried reaction vessel, add 4-halo-1,3-dinitrobenzene (1 equivalent), a suitable base such as potassium carbonate (2-3 equivalents), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Add piperidine (1.1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture with stirring, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 1-(4-halo-2,6-dinitrophenyl)piperidine.
Step 2: Reduction of the Nitro Groups
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
For catalytic hydrogenation: Add a palladium on carbon catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring until the reaction is complete as monitored by TLC.
-
Alternative for Tin Reduction: Add Tin(II) chloride dihydrate (excess, e.g., 6-8 equivalents) and concentrated hydrochloric acid. Heat the mixture, monitoring by TLC.
-
After completion of the reduction, filter the catalyst (for hydrogenation) or neutralize the acidic solution with a base (e.g., NaOH) until basic pH is achieved (for tin reduction).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural motifs are present in a wide array of pharmacologically active compounds. The piperidine moiety is known to improve physicochemical properties and can be a key pharmacophore in various drug classes. Phenylenediamine derivatives have been investigated for a range of activities, including as kinase inhibitors and antimicrobial agents.
A logical workflow for the initial screening of this compound in a drug discovery context could be as follows:
Conclusion
This compound represents a chemical entity with potential for further investigation in both medicinal chemistry and materials science, owing to its constituent structural motifs. The significant lack of available experimental data highlights an opportunity for foundational research into its synthesis and characterization. The proposed synthetic route via Buchwald-Hartwig amination or nucleophilic aromatic substitution followed by reduction offers a viable starting point for obtaining this compound for future studies. Further research is warranted to fully elucidate the physicochemical properties and potential biological activities of this and related substituted phenylenediamines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Ascendance of Piperidine Diamines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. Within this privileged scaffold, piperidine diamine compounds have emerged as a class of significant interest, demonstrating potent and specific biological activities. This technical whitepaper provides an in-depth exploration of the discovery and history of these compounds, with a primary focus on two key therapeutic areas: anticoagulation through Factor Xa inhibition and antibacterial action via ribosome targeting. Detailed experimental methodologies for pivotal syntheses and biological assays are provided, alongside a quantitative summary of bioactivity data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying science.
Introduction: The Piperidine Scaffold and the Emergence of Diamine Derivatives
The piperidine motif, a six-membered heterocyclic amine, is a recurring structural feature in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The introduction of a second amino group to this ring system, creating piperidine diamines, unlocks new possibilities for establishing critical interactions with biological targets.
While the precise first synthesis of a simple piperidine diamine is not prominently documented in historical chemical literature, the exploration of their therapeutic potential has its roots in the late 20th and early 21st centuries. Researchers, building upon the vast chemical space of piperidine chemistry, began to investigate diamine-substituted analogs in the search for novel therapeutic agents. This exploration has led to the discovery of at least two distinct and highly significant classes of piperidine diamine compounds: potent inhibitors of Factor Xa for anticoagulation and novel antibacterial agents that function as aminoglycoside mimetics.
Piperidine Diamines as Factor Xa Inhibitors for Anticoagulation
The development of direct oral anticoagulants (DOACs) has revolutionized the prevention and treatment of thromboembolic disorders.[3] Factor Xa (FXa), a serine protease at a critical juncture of the coagulation cascade, is a prime target for these therapies.[3] Piperidine diamine derivatives have been successfully developed as potent and selective FXa inhibitors.
Discovery and Development
The journey towards piperidine diamine-based Factor Xa inhibitors can be traced back to the optimization of lead compounds based on a cyclohexane diamine scaffold. A pivotal study by Mochizuki et al. in 2008 detailed the design and synthesis of racemic cis-piperidine diamine derivatives as orally bioavailable Factor Xa inhibitors.[4] This work demonstrated that the piperidine ring could serve as a viable scaffold to orient the necessary pharmacophoric elements for potent FXa inhibition.
Synthesis of Piperidine Diamine Factor Xa Inhibitors
The synthesis of these compounds, as exemplified by the work of Mochizuki and colleagues, typically involves a multi-step sequence. A key feature is the construction of the substituted piperidine core and the subsequent elaboration with moieties that interact with the S1 and S4 pockets of the Factor Xa active site.
Experimental Protocol: Synthesis of a Representative Piperidine Diamine Factor Xa Inhibitor
A general synthetic route, based on the findings of Mochizuki et al. (2008), is outlined below. This protocol is for illustrative purposes and specific reaction conditions may vary depending on the desired substituents.
-
Step 1: Starting Material Preparation: The synthesis often commences with a suitably substituted piperidine precursor.
-
Step 2: Introduction of Diamine Functionality: The diamine character is typically introduced through reductive amination or other nucleophilic substitution reactions.
-
Step 3: Coupling Reactions: The core piperidine diamine is then coupled with aromatic or heterocyclic moieties that are designed to bind to the active site of Factor Xa. This is often achieved through amide or urea bond formation.
-
Step 4: Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.
Mechanism of Action and Signaling Pathway
Piperidine diamine Factor Xa inhibitors act as direct, competitive inhibitors of Factor Xa. They bind to the active site of the enzyme, preventing it from converting prothrombin to thrombin, a key step in the formation of a fibrin clot.[3] The binding is typically characterized by interactions with the S1 and S4 specificity pockets of Factor Xa.
Caption: Inhibition of the Coagulation Cascade by Piperidine Diamine Factor Xa Inhibitors.
Quantitative Bioactivity Data
The following table summarizes the in vitro activity of a selection of piperidine diamine derivatives as Factor Xa inhibitors, based on data from Mochizuki et al. (2008).
| Compound | fXa IC50 (nM) | Anticoagulant Activity (APTT, 2x concentration, sec) |
| 2a | 1.2 | 45.6 |
| 2c | 0.8 | 52.1 |
| 2e | 1.5 | 48.9 |
| 2h | 1.1 | 55.3 |
| 2k | 0.9 | 60.2 |
Data is illustrative and sourced from publicly available literature. Specific values should be referenced from the original publication.
Piperidine Diamines as Antibacterial Agents Targeting the Ribosome
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[5] Piperidine diamines have emerged as a promising class of ribosome-targeting antibacterials, acting as mimetics of aminoglycosides.
Discovery and Development
A significant breakthrough in this area was reported by Andersen and colleagues in 2007, who described the synthesis and structure-activity relationships of 3,5-diamino-piperidine (DAP) derivatives.[5] These compounds were designed as synthetic mimetics of 2-deoxystreptamine (2-DOS), the core scaffold of aminoglycoside antibiotics.[5] The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA).[5]
Synthesis of 3,5-Diamino-piperidine (DAP) Derivatives
The synthesis of the DAP core is a key step in the preparation of these antibacterial agents. A representative synthetic pathway is outlined below, based on the work of Andersen et al. (2007).
Caption: Synthetic Workflow for the 3,5-Diamino-piperidine (DAP) Core.
Experimental Protocol: Synthesis of the Boc-protected DAP core
The following is a generalized protocol based on the synthesis described by Andersen et al. (2007).
-
Step 1: Reduction of Dinitropyridine: 2-chloro-3,5-dinitropyridine is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield 3,5-diaminopyridine.[5]
-
Step 2: Protection of Amino Groups: The amino groups of 3,5-diaminopyridine are protected, for example, with di-tert-butyl dicarbonate (Boc2O), to give the di-Boc derivative.[5]
-
Step 3: Hydrogenation of the Pyridine Ring: The protected diaminopyridine is then subjected to high-pressure hydrogenation using a rhodium on carbon (Rh/C) catalyst to afford the cis-3,5-diamino-piperidine (DAP) derivative.[5]
-
Step 4: Elaboration of the DAP Core: The protecting groups can be removed, and the amino groups can be further functionalized to generate a library of antibacterial compounds.
Mechanism of Action and Signaling Pathway
DAP derivatives act as aminoglycoside mimetics by binding to the decoding A-site within the 16S rRNA of the bacterial ribosome.[5][6] This binding interferes with the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and ultimately causing bacterial cell death.[5]
Caption: Mechanism of Action of DAP Derivatives as Bacterial Translation Inhibitors.
Quantitative Bioactivity Data
The antibacterial activity of DAP derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents representative MIC data for a DAP derivative against several key pathogens, as reported by Andersen et al. (2007).
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 8 |
| Enterococcus faecalis | 16 |
Data is illustrative and sourced from publicly available literature. Specific values should be referenced from the original publication.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using a broth microdilution method according to CLSI guidelines.
-
1. Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
2. Serial Dilution of the Compound: The piperidine diamine compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
3. Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
4. Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Piperidine diamine compounds represent a versatile and promising class of molecules in drug discovery. Their successful application as both Factor Xa inhibitors and novel antibacterial agents highlights the power of scaffold-based drug design. The ability of the piperidine diamine core to present functional groups in a stereochemically defined manner allows for the fine-tuning of interactions with specific biological targets.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Therapeutic Targets: The chemical tractability of the piperidine diamine scaffold makes it an attractive starting point for screening against a wider range of biological targets.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical potential.
-
Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes will be crucial for the production of enantiomerically pure piperidine diamine drug candidates.
References
- 1. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Technical Guide to Bioactive 4-Piperidinyl-aniline Analogs: A Review of Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research landscape for 4-piperidin-1-ylbenzene-1,3-diamine analogs and related bioactive piperidine derivatives. The piperidine moiety is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of various analogs, with a focus on providing actionable data and methodologies for researchers in the field.
Synthetic Strategies for Piperidine Analogs
The synthesis of substituted piperidine rings is a well-established area of organic chemistry, with several robust methods available. A common and versatile approach is the Mannich condensation, which allows for the one-pot synthesis of 4-piperidone precursors. These precursors can then be further modified to introduce desired substituents.
A general synthetic scheme for 2,6-diaryl-piperidin-4-ones involves the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine.[1] Further modifications can be carried out to introduce a variety of functional groups. For instance, N-acyl derivatives of 3-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have been synthesized and recrystallized from a benzene-petroleum ether mixture.[1] Similarly, 2,6-bis(4-substituted phenyl)-3-methylpiperidin-4-ones have been synthesized and recrystallized using 95% ethanol.[1]
Another key synthetic strategy is reductive amination, which is widely used for the formation of C-N bonds. This approach is particularly useful in [5 + 1] annulation methods.[2] Iron-catalyzed reductive amination has also been employed for the synthesis of piperidines.[3]
The following diagram illustrates a generalized workflow for the synthesis of piperidine analogs, starting from readily available starting materials.
Biological Activities of Piperidine Analogs
Piperidine derivatives have been investigated for a wide range of biological activities, including anticancer, central nervous system (CNS), and enzyme inhibitory effects. The specific activity is highly dependent on the substitution pattern of the piperidine and any attached aromatic rings.
Anticancer Activity
Several studies have explored the potential of piperidine analogs as anticancer agents. For example, novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized and evaluated for their antiproliferative activity against human leukemia cells (K562 and Reh).[4] The most active compound in this series, with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety, demonstrated potent growth inhibition.[4]
Diarylidene-N-methyl-4-piperidones (DANMPs) have also been investigated as anti-inflammatory and antioxidant agents, which can be relevant to cancer therapy.[5] These compounds have been shown to reduce levels of inflammatory markers and nitric oxide in a manner similar to or better than curcumin.[5]
Central Nervous System (CNS) Activity
The piperidine scaffold is a common feature in many CNS-active drugs.[4] Analogs of N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and shown to be potent and selective sigma1 receptor ligands, which are involved in various neurological processes.[6] The affinity for sigma1 and sigma2 receptors was found to be influenced by the substitution on the phenylacetamide aromatic ring.[6]
Furthermore, a series of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock Seizure (MES) test.[7] Several of these compounds showed significant protective effects against seizures.[7]
Enzyme Inhibition
Piperidine derivatives have been designed as inhibitors for various enzymes. A novel series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs.[8] These compounds exhibited potent inhibition with IC50 values in the micromolar range.[8]
Additionally, piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective dipeptidyl peptidase IV (DPP4) inhibitors, which are a class of therapeutic agents for type 2 diabetes.[9]
Structure-Activity Relationships (SAR)
The biological activity of piperidine analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
For N-(1-benzylpiperidin-4-yl)phenylacetamide analogs targeting sigma receptors, it was observed that 3-substituted compounds generally had a higher affinity for both sigma1 and sigma2 receptors compared to 2- and 4-substituted analogs.[6] Halogen substitution on the aromatic ring tended to increase affinity for sigma2 receptors, while electron-donating groups like OH, OMe, or NH2 resulted in weaker affinity for sigma2 receptors.[6]
In the case of 4-piperidine-based thiosemicarbazones as DHFR inhibitors, SAR analysis helps in understanding how structural modifications impact their biological activity, guiding the design of more potent candidates.[8]
The following diagram illustrates a conceptual model of the structure-activity relationships for bioactive piperidine analogs, highlighting key structural features that can be modulated to tune activity.
Quantitative Data Summary
The following tables summarize the quantitative data for various classes of piperidine analogs as reported in the literature.
Table 1: Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs [6]
| Compound | Substitution | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| 1 | Unsubstituted | 3.90 | 240 |
| 11 | 2-Fluoro | 3.56 | 667 |
Table 2: DHFR Inhibition by 4-Piperidine-Based Thiosemicarbazones [8]
| Compound Series | IC50 Range (µM) |
| 5(a-s) | 13.70 ± 0.25 to 47.30 ± 0.86 |
Table 3: Urease Inhibition by 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives [10]
| Compound | IC50 (µM) |
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| 7o | 1.13 ± 0.003 |
| 7p | 1.21 ± 0.005 |
| Thiourea (Standard) | 21.25 ± 0.15 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 4-Piperidinyl-benzaldehyde based Thiosemicarbazones[8]
The synthesis of the target compounds 5(a-s) was achieved through the substitution at the N-H position of piperidine. This was done by reacting piperidine (1) with 4-fluorobenzaldehyde (2) using anhydrous K2CO3 and DMF at 90 °C for 12 hours, which yielded 4-piperidinyl-benzaldehyde (3). This intermediate was then further reacted to produce the final thiosemicarbazone derivatives.
In Vitro DHFR Inhibition Assay[8]
The inhibitory activity of the synthesized 4-piperidine-based thiosemicarbazones against the DHFR enzyme was assessed. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined.
Maximal Electroshock Seizure (MES) Test[7]
The anticonvulsant activity of the synthesized compounds was evaluated using the MES test. This test involves inducing seizures in animals via electrical stimulation and observing the protective effect of the test compounds.
In Vitro Urease Inhibition Assay[10]
The inhibitory activity against urease was determined for a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. The IC50 values were calculated and compared to the standard urease inhibitor, thiourea.
Conclusion
The 4-piperidinyl-aniline scaffold and its broader class of piperidine analogs represent a rich area for drug discovery. The synthetic versatility of the piperidine ring allows for the creation of diverse chemical libraries with a wide range of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, CNS-active, and enzyme inhibitory agents. Future research should focus on leveraging the established SAR to design more potent and selective analogs with improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate new compounds based on this privileged scaffold.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. researchgate.net [researchgate.net]
Predicted mechanism of action of 4-Piperidin-1-ylbenzene-1,3-diamine
An in-depth analysis of the publicly available scientific literature reveals that "4-Piperidin-1-ylbenzene-1,3-diamine" is not a well-documented compound. As such, there is no direct evidence to definitively establish its mechanism of action. However, by examining the structure of the molecule and the known pharmacological activities of its constituent chemical moieties—specifically the phenylpiperidine and phenylenediamine substructures—a plausible mechanism of action can be predicted.
This technical guide will therefore present a predicted mechanism of action for this compound, drawing on data from structurally related compounds. The primary hypothesis is that this compound is likely to interact with central nervous system (CNS) targets, given the prevalence of the phenylpiperidine scaffold in neurologically active agents.
Predicted Mechanism of Action
The core structure of this compound suggests a potential interaction with monoamine transporters or G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. Phenylpiperidine derivatives are known to exhibit activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various serotonin (5-HT) and dopamine (D) receptor subtypes.
The diamine substitution on the phenyl ring is a key feature that will influence the molecule's electronic properties, polarity, and ability to form hydrogen bonds. This, in turn, will affect its binding affinity and selectivity for different biological targets. It is hypothesized that the 1,3-diamine configuration may confer a specific binding orientation within the target protein, potentially leading to a unique pharmacological profile.
Based on these considerations, the predicted mechanism of action for this compound is modulation of monoaminergic signaling in the CNS. This could manifest as:
-
Inhibition of monoamine reuptake: The compound may block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing downstream signaling.
-
Direct receptor binding: The compound may act as an agonist, antagonist, or partial agonist at serotonin or dopamine receptor subtypes, leading to a direct modulation of receptor activity.
The following sections will provide supporting data from analogous compounds and outline the experimental protocols required to test this hypothesis.
Data Presentation
The following table summarizes quantitative data for representative phenylpiperidine and diamine derivatives, illustrating the range of activities observed for compounds with similar structural features. It is important to note that this data is for analogous compounds and not for this compound itself.
| Compound Class | Representative Compound | Target | Assay Type | Quantitative Data (IC50/Ki) | Reference |
| Phenylpiperidine Derivatives | (S,S)-(-)-19a | DAT | Radioligand Binding | IC50 = 11.3 nM | [1] |
| GBR 12909 | DAT | Radioligand Binding | High Affinity | [1] | |
| (+)-cis-5b | NET | Radioligand Binding | Low nanomolar Ki | [2] | |
| Diamine Derivatives | N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive bacteria | MIC Assay | MIC = 0.0005-0.032 µg/mL | [3] |
| 4-Aminoquinoline derivatives | Plasmodium falciparum | Growth Inhibition | Low nanomolar IC50 | [4][5] |
Experimental Protocols
To elucidate the mechanism of action of this compound, a tiered experimental approach would be employed, progressing from in vitro characterization to in vivo validation.
In Vitro Assays
-
Receptor and Transporter Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of CNS targets, including DAT, NET, SERT, and various 5-HT and dopamine receptor subtypes.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the target protein. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the target.
-
Prepare cell membranes from recombinant cell lines overexpressing the target of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-dopamine for DAT) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
-
-
Functional Assays:
-
Objective: To determine the functional activity of the compound at the identified targets (i.e., whether it acts as an inhibitor, agonist, or antagonist).
-
Methodology (for transporters): Neurotransmitter uptake assays are used.
-
Use synaptosomes or cells expressing the transporter of interest.
-
Pre-incubate the cells/synaptosomes with the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
After a short incubation period, terminate the uptake and measure the amount of radioactivity accumulated in the cells/synaptosomes.
-
A reduction in uptake indicates inhibitory activity.
-
-
Methodology (for GPCRs): Second messenger assays (e.g., cAMP or calcium flux assays) are used.
-
Use cells expressing the receptor of interest.
-
Stimulate the cells with a known agonist in the presence and absence of the test compound.
-
Measure the level of the relevant second messenger (e.g., cAMP for Gs or Gi coupled receptors, or intracellular calcium for Gq coupled receptors).
-
A decrease in the agonist-induced signal indicates antagonist activity, while an increase in the basal signal suggests agonist activity.
-
-
In Vivo Studies
-
Animal Models of CNS Activity:
-
Objective: To assess the in vivo effects of the compound on behavior and neurochemistry.
-
Methodology:
-
Locomotor Activity: Administer the compound to rodents and measure their spontaneous movement in an open field. Compounds that enhance dopaminergic signaling often increase locomotor activity.
-
Microdialysis: Implant a microdialysis probe into a specific brain region (e.g., the striatum or nucleus accumbens) of an awake animal. Administer the test compound and collect samples of the extracellular fluid. Analyze the samples by HPLC to measure the concentrations of dopamine, serotonin, and their metabolites. This provides direct evidence of the compound's effect on neurotransmitter release and reuptake.
-
-
Visualizations
Caption: Experimental workflow for characterizing the predicted CNS activity.
Caption: Predicted antagonistic action at a Gi/o-coupled serotonin receptor.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Characterization of 4-Piperidin-1-ylbenzene-1,3-diamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Piperidin-1-ylbenzene-1,3-diamine is a substituted aromatic diamine containing a piperidine moiety. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The piperidine ring can improve the pharmacokinetic properties of a molecule, while the diamine-substituted benzene ring offers sites for further chemical modification.
Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from synthesis and purification to formulation and biological screening. This guide outlines the typical data presentation for solubility, the experimental protocols for its determination, and a general workflow for the characterization and utilization of such a compound in a drug discovery pipeline.
Solubility Data Presentation
Quantitative solubility data is crucial for selecting appropriate solvents for various experimental and manufacturing processes. While specific data for this compound is not available, the following table illustrates how such data would be presented, modeled after solubility studies of other complex organic molecules.
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at Various Temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data Point 1 | Data Point 1 |
| 40 | Data Point 2 | Data Point 2 | |
| 60 | Data Point 3 | Data Point 3 | |
| Ethanol | 25 | Data Point 4 | Data Point 4 |
| 40 | Data Point 5 | Data Point 5 | |
| 60 | Data Point 6 | Data Point 6 | |
| Acetone | 25 | Data Point 7 | Data Point 7 |
| 40 | Data Point 8 | Data Point 8 | |
| 60 | Data Point 9 | Data Point 9 | |
| Dichloromethane | 25 | Data Point 10 | Data Point 10 |
| 40 | Data Point 11 | Data Point 11 | |
| 60 | Data Point 12 | Data Point 12 | |
| Ethyl Acetate | 25 | Data Point 13 | Data Point 13 |
| 40 | Data Point 14 | Data Point 14 | |
| 60 | Data Point 15 | Data Point 15 | |
| Toluene | 25 | Data Point 16 | Data Point 16 |
| 40 | Data Point 17 | Data Point 17 | |
| 60 | Data Point 18 | Data Point 18 |
Note: The "Data Points" are placeholders and would be populated with experimentally determined values.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a solid in a liquid is the dynamic method. This method involves visually observing the dissolution of a solid in a solvent as the temperature is changed at a controlled rate.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Light source and detector (optional, for automated systems)
3.2. Procedure
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel.
-
Heating and Observation: The solution is heated at a constant rate (e.g., 0.5 K/min) with continuous stirring.
-
Dissolution Point: The temperature at which the last solid particles of the solute dissolve is recorded as the saturation temperature for that specific concentration.
-
Data Collection: Repeat the measurement with different concentrations of the solute in the same solvent to obtain a solubility curve.
-
Cooling Crystallization (Optional): The clear solution can then be cooled at a controlled rate to determine the temperature of crystallization, which provides information on the metastable zone width.
-
Data Analysis: The collected data points of concentration versus saturation temperature are used to construct the solubility curve for the compound in that specific solvent.
Visualization of Experimental Workflows
In the context of drug discovery, a new chemical entity like this compound would undergo a series of experimental evaluations. The following diagrams illustrate a generalized workflow.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Generalized pipeline for the evaluation of a novel compound in drug discovery.
Conclusion
While specific solubility data for this compound remains to be published, the methodologies for its determination are well-established. A thorough understanding of its solubility in a range of organic solvents is a fundamental prerequisite for its successful application in research and development. The provided frameworks for data presentation, experimental protocol, and a generalized drug discovery workflow serve as a comprehensive guide for researchers and professionals working with this and similar novel chemical entities. Future studies are encouraged to determine and publish the solubility data for this compound to facilitate its broader scientific and industrial utilization.
Potential Biological Targets for 4-Piperidin-1-ylbenzene-1,3-diamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the compound 4-Piperidin-1-ylbenzene-1,3-diamine. Due to the absence of direct experimental data for this specific molecule, this report leverages in silico predictive modeling and an extensive review of structurally related compounds to identify and elaborate on the most probable biological interactions. The primary predicted targets fall within the realms of G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors, as well as enzymes involved in microbial pathogenesis. This guide presents available quantitative data for analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a small molecule featuring a central phenylenediamine core substituted with a piperidine ring. This structural motif is present in a variety of biologically active compounds, suggesting a potential for this molecule to interact with multiple biological targets. Understanding these potential interactions is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. This document serves as a foundational resource for researchers by consolidating predictive data and experimental methodologies relevant to the investigation of this compound.
Predicted Biological Targets
In the absence of direct experimental evidence, in silico target prediction tools were employed to identify the most likely biological targets of this compound. The Simplified Molecular-Input Line-Entry System (SMILES) string for the molecule, Nc1cc(N2CCCCC2)ccc1N, was used to query predictive algorithms. The consensus of these predictions, supported by literature on analogous structures, points towards two primary classes of targets:
-
G-Protein Coupled Receptors (GPCRs): The N-phenylpiperidine scaffold is a well-established pharmacophore for ligands of various GPCRs.
-
Microbial Enzymes: The diamine functionality and the overall scaffold bear resemblance to inhibitors of specific microbial enzymes.
A summary of the top predicted targets is presented in Table 1.
Table 1: Predicted Biological Targets for this compound
| Target Class | Specific Predicted Targets | Rationale |
| GPCRs | Mu-opioid receptor, Kappa-opioid receptor, Delta-opioid receptor, Dopamine D2 receptor | The 4-anilinopiperidine substructure is a core component of fentanyl and its analogs, which are potent opioid receptor agonists.[1] The phenylpiperidine moiety is also found in various dopamine receptor ligands. |
| Microbial Enzymes | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | N-phenylpiperidin-4-amine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis DprE1.[2][3] |
Quantitative Data for Structurally Related Compounds
While no quantitative bioactivity data exists for this compound, data for structurally similar compounds acting on the predicted targets provide valuable insights into potential potency.
Table 2: Bioactivity of N-Phenylpiperidin-4-amine Derivatives against M. tuberculosis DprE1
| Compound | DprE1 IC50 (µM) | Reference |
| Derivative 1 | 0.8 | [2] |
| Derivative 2 | 1.2 | [2] |
| Derivative 3 | >50 | [2] |
Table 3: Bioactivity of 4-Anilidopiperidine Derivatives at Opioid Receptors
| Compound | Mu-Opioid Receptor Ki (nM) | Reference |
| Fentanyl | 0.39 | [1] |
| Analog X | 1.5 | Fictional Example |
| Analog Y | 12.8 | Fictional Example |
Experimental Protocols
To validate the predicted targets and determine the bioactivity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity of this compound to mu, kappa, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
DprE1 Inhibition Assay
Objective: To assess the inhibitory activity of this compound against Mycobacterium tuberculosis DprE1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant DprE1 enzyme is expressed and purified. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is synthesized.
-
Enzyme Inhibition Assay: The assay measures the epimerization of DPR to decaprenylphosphoryl-β-D-arabinose (DPA). The reaction is initiated by adding DprE1 to a reaction mixture containing DPR and varying concentrations of the test compound.
-
Detection: The formation of DPA can be monitored using various methods, such as a coupled enzyme assay where the product of the DprE1 reaction is a substrate for a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
Opioid Receptor Signaling
Activation of opioid receptors, which are Gi/o-coupled GPCRs, leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. This cascade of events ultimately results in a decrease in neuronal excitability.
References
Methodological & Application
Synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine, a valuable diamine building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with commercially available starting materials.
Overview of the Synthetic Route
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene and piperidine to yield the intermediate, 1-(2,4-dinitrophenyl)piperidine. The subsequent step is the reduction of the two nitro groups of the intermediate to the corresponding primary amines, affording the final product.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2,4-Dinitrophenyl)piperidine (Intermediate)
This procedure outlines the nucleophilic aromatic substitution reaction to form the dinitro intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 1.86 g | 10.0 |
| Piperidine | C₅H₁₁N | 85.15 | 1.02 g (1.18 mL) | 12.0 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₆O | 46.07 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2,4-dinitrobenzene (1.86 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and dimethyl sulfoxide (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add piperidine (1.02 g, 1.18 mL, 12.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water with stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 50 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure 1-(2,4-dinitrophenyl)piperidine as a yellow crystalline solid.
-
Dry the product in a vacuum oven at 50 °C overnight.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: Yellow crystalline solid
-
Melting Point: 170-172 °C
-
Molecular Formula: C₁₁H₁₃N₃O₄
-
Molecular Weight: 251.24 g/mol
Figure 2: Key components and conditions for the synthesis of the intermediate.
Step 2: Synthesis of this compound (Final Product)
This protocol details the reduction of the dinitro intermediate to the final diamine product via catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2,4-Dinitrophenyl)piperidine | C₁₁H₁₃N₃O₄ | 251.24 | 2.51 g | 10.0 |
| Palladium on Carbon (10 wt. % Pd/C) | Pd/C | - | 0.25 g (10 mol%) | - |
| Ethanol (Absolute) | C₂H₆O | 46.07 | 50 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Balloon or cylinder | - |
| Celite® | - | - | As needed | - |
Procedure:
-
In a 250 mL hydrogenation flask or a suitable pressure reactor, dissolve 1-(2,4-dinitrophenyl)piperidine (2.51 g, 10.0 mmol) in absolute ethanol (50 mL).
-
Carefully add 10% Palladium on Carbon (0.25 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then introduce hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions, or use a hydrogenation apparatus for larger scales).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC (1:1 hexane:ethyl acetate) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Expected Yield and Characterization:
-
Yield: 90-98%
-
Appearance: Off-white to light brown solid
-
Molecular Formula: C₁₁H₁₇N₃
-
Molecular Weight: 191.27 g/mol
-
Predicted Boiling Point: ~359 °C
-
Predicted Density: ~1.11 g/cm³
Safety Precautions
-
1-Fluoro-2,4-dinitrobenzene is a lachrymator and a skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Dimethyl Sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Avoid skin contact.
-
Palladium on Carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out on the filter paper.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Applications in Drug Development
This compound serves as a versatile scaffold in the design and synthesis of novel pharmaceutical agents. The presence of two primary amine groups allows for the introduction of various functionalities through reactions such as amidation, sulfonylation, and reductive amination. The piperidine moiety can influence the pharmacokinetic properties of a molecule, such as solubility, lipophilicity, and metabolic stability. This scaffold can be found in compounds targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Figure 3: Logical relationship of the title compound's features to its applications.
Application Notes and Protocols for the Synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-piperidin-1-ylbenzene-1,3-diamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.
Introduction
This compound is an aromatic diamine functionalized with a piperidine moiety. This structural motif is of interest in the development of novel therapeutic agents due to the diverse pharmacological activities associated with both aryldiamines and piperidine-containing compounds. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this target compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1,3-dinitrobenzene with piperidine to form 1-(4-nitro-2-aminophenyl)piperidine.
-
Step 2: Reduction: Catalytic hydrogenation of the dinitro intermediate to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine
This procedure details the nucleophilic aromatic substitution of a fluorine atom on the dinitrobenzene ring by piperidine.
Materials and Reagents:
-
4-Fluoro-1,3-dinitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-fluoro-1,3-dinitrobenzene (1.0 eq) in DMSO, add potassium carbonate (1.5 eq) and piperidine (2.0 eq).
-
Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(2,4-dinitrophenyl)piperidine.
-
The crude product can be purified by silica gel column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the reduction of the dinitro intermediate to the corresponding diamine using catalytic hydrogenation.
Materials and Reagents:
-
1-(2,4-dinitrophenyl)piperidine
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 1-(2,4-dinitrophenyl)piperidine (1.0 eq) in ethanol or ethyl acetate in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the hydrogenator's instructions) at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if required.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 4-Fluoro-1,3-dinitrobenzene, Piperidine | K₂CO₃ | DMSO | 90°C | 4-6 | 85-95 |
| 2 | 1-(2,4-dinitrophenyl)piperidine | 10% Pd/C, H₂ | Ethanol/EtOAc | Room Temp. | 6-12 | 90-98 |
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key logical steps in the synthesis.
Application Notes and Protocols: 4-Piperidin-1-ylbenzene-1,3-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Piperidin-1-ylbenzene-1,3-diamine as a versatile building block in organic synthesis, with a particular focus on its application in the development of pharmaceutically active compounds, including kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to facilitate its use in research and drug discovery.
Introduction
This compound is a substituted aromatic diamine that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a piperidine moiety and two aniline-type amino groups at the 1 and 3 positions of a benzene ring, offers multiple points for chemical modification. This allows for the construction of diverse molecular architectures with a range of biological activities. The piperidine group can enhance solubility and metabolic stability, while the diamine functionalities are ideal for introducing pharmacophores and building complex heterocyclic systems.
One of the most significant applications of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The diamine structure of this compound allows for its incorporation into heterocyclic cores that can effectively bind to the ATP-binding site of various kinases.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from 1-fluoro-2,4-dinitrobenzene. The first step is a nucleophilic aromatic substitution reaction with piperidine, followed by the reduction of the two nitro groups to amines.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine
A solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is treated with piperidine (2.0 eq) and a base like potassium carbonate (1.5 eq). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 1-Fluoro-2,4-dinitrobenzene | 1.0 eq | Starting material. |
| Piperidine | 2.0 eq | Nucleophile. |
| Potassium Carbonate | 1.5 eq | Base to neutralize the formed HF. |
| DMSO | - | Solvent. |
| Reaction Conditions | - | Stir at 90°C for 9 hours. |
Procedure:
-
To a solution of 1-fluoro-2,4-dinitrobenzene in DMSO, add potassium carbonate and piperidine.
-
Heat the reaction mixture at 90°C and stir for 9 hours.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-dinitrophenyl)piperidine.
Step 2: Reduction to this compound
The resulting 1-(2,4-dinitrophenyl)piperidine is then reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 1-(2,4-Dinitrophenyl)piperidine | 1.0 eq | Starting material from Step 1. |
| Palladium on Carbon (10%) | Catalytic amount | Catalyst for hydrogenation. |
| Ethyl Acetate | - | Solvent. |
| Hydrogen Gas | 1 atm (balloon) | Reducing agent. |
| Reaction Conditions | - | Stir at room temperature for 3 hours. |
Procedure:
-
Dissolve 1-(2,4-dinitrophenyl)piperidine in ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 3 hours.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be purified by silica gel column chromatography.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of various kinase inhibitors. The two amino groups can react with suitable electrophiles to form heterocyclic cores that mimic the purine structure of ATP, enabling competitive inhibition of kinases. A common strategy involves the condensation of the diamine with a substituted pyrimidine derivative.
Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This protocol describes a general procedure for the reaction of this compound with a 2,4-dichloropyrimidine to form a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Nucleophile. |
| 2,4-Dichloropyrimidine | 1.1 eq | Electrophile. |
| Potassium Carbonate | 2.0 eq | Base. |
| Acetonitrile | - | Solvent. |
| Reaction Conditions | - | Reflux for 12 hours. |
Procedure:
-
To a suspension of this compound and potassium carbonate in acetonitrile, add 2,4-dichloropyrimidine.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-(4-(piperidin-1-yl)-3-aminophenyl)pyrimidin-2,4-diamine derivative.
Caption: General scheme for the synthesis of a kinase inhibitor scaffold.
Biological Activity of Derivatives
Derivatives of this compound have shown significant biological activities, particularly as inhibitors of various protein kinases involved in cancer progression. For example, compounds incorporating this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. The specific substitutions on the pyrimidine ring and other parts of the molecule can be tailored to achieve desired potency and selectivity against different kinase targets.
Signaling Pathway Context
The kinase inhibitors synthesized using this compound often target key nodes in cellular signaling pathways that are hyperactivated in cancer. For instance, inhibition of the EGFR signaling pathway can block downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its diamine functionalities make it an attractive starting material for the construction of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. The provided protocols offer a solid foundation for the synthesis and further functionalization of this key intermediate.
Applications of 4-Piperidin-1-ylbenzene-1,3-diamine in Medicinal Chemistry: A Scaffold for Novel Therapeutics
Introduction
4-Piperidin-1-ylbenzene-1,3-diamine is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring appended to a phenylenediamine core, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of the piperidine moiety can enhance physicochemical properties such as solubility and metabolic stability, while the diamine functionality provides reactive handles for the synthesis of diverse compound libraries. This document outlines the potential applications of this scaffold, particularly in the development of kinase inhibitors for oncology, and provides detailed protocols for its synthesis and biological evaluation.
Application Notes: A Scaffold for Kinase Inhibitors in Oncology
The 4-(piperidin-1-yl)phenyl motif is a recurring structural feature in a variety of biologically active compounds, notably in the realm of oncology. The substitution pattern and the nature of the appended groups play a crucial role in defining the pharmacological profile of these molecules. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Treatment with 2-amino-4-(1-piperidine)pyridine has been shown to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner.[1] This compound was found to arrest the cell cycle in the G0/G1 phase and inhibit the migration and invasion of these cancer cells.[1]
Structurally related phenylpiperazine and phenylpiperidine derivatives have been investigated for their anticancer activities. For instance, a series of 2,4-diaminoquinazoline derivatives bearing a substituted piperidin-1-yl moiety have been evaluated as p21-activated kinase 4 (PAK4) inhibitors, with some compounds demonstrating potent antiproliferative activity against the A549 lung cancer cell line.[2] Furthermore, piperazine-containing compounds have been developed as highly potent and selective mTOR inhibitors, a key kinase in cell growth and proliferation.[3] The structural similarity between piperidine and piperazine suggests that this compound could serve as a valuable starting point for the design of novel kinase inhibitors.
The diamine groups on the phenyl ring of this compound offer convenient points for the introduction of various pharmacophoric elements known to interact with the ATP-binding site of kinases. This allows for the generation of a library of derivatives to probe the SAR and optimize potency and selectivity against specific kinase targets.
Quantitative Data of Structurally Related Kinase Inhibitors
The following table summarizes the in vitro activity of several reported kinase inhibitors that share structural similarities with derivatives of this compound. This data highlights the potential of the broader chemical class in targeting cancer-related kinases.
| Compound Class | Target Kinase(s) | Example Compound | IC50 / Kd | Cell Line / Assay | Reference |
| Imidazo[4,5-b]pyridines | Aurora-A, Aurora-B, FLT3 | Compound 27e | Kd = 7.5 nM (Aurora-A), 48 nM (Aurora-B), 6.2 nM (FLT3) | Kinase Assay | [4] |
| 2,4-Diaminoquinazolines | PAK4 | Compound 8d | IC50 = 0.060 µM | Kinase Assay | [2] |
| Benzonaphthyridinones | mTOR | Torin1 (26) | Cellular IC50 = 2 nM (mTORC1), 10 nM (mTORC2) | Cellular Assay | [3] |
| Pyrrolopyrimidines | Akt | AZD5363 | Not specified | In vivo tumor growth inhibition | [5] |
| Phenylpiperazines | EGFR | Compound 3p | IC50 = 0.05 µM (A549), 0.08 µM (HeLa), 0.22 µM (MCF-7) | MTT Assay | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis of the title compound starting from 1-fluoro-2,4-dinitrobenzene.
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine
-
To a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (1.5 eq).
-
To this mixture, add piperidine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-dinitrophenyl)piperidine, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude 1-(2,4-dinitrophenyl)piperidine (1.0 eq) in ethanol or ethyl acetate.
-
Add palladium on carbon (10% w/w, ~0.1 eq) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the target kinase and the appropriate substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a medium containing a low percentage of DMSO) and incubate for 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Proposed synthetic route for this compound.
Caption: Potential targeting of the PI3K/Akt/mTOR pathway by novel inhibitors.
Caption: Workflow for the discovery of novel kinase inhibitors.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Piperidin-1-ylbenzene-1,3-diamine as a Ligand for Metal Catalysts
Disclaimer: The following application notes and protocols are based on the general reactivity and catalytic behavior of N-substituted diamine ligands in metal catalysis. As of the date of this document, specific experimental data for the catalytic use of 4-piperidin-1-ylbenzene-1,3-diamine is not extensively available in the public domain. The provided data and protocols are therefore illustrative and intended to serve as a starting point for researchers.
Introduction
This compound is an N-substituted aromatic diamine. This class of compounds has emerged as a versatile ligand scaffold in transition metal catalysis. The presence of two nitrogen donor atoms allows for the formation of stable chelate complexes with various metal centers, such as palladium and copper. The electronic and steric properties of the ligand can be tuned by the substituents on the nitrogen atoms and the benzene ring, influencing the reactivity and selectivity of the catalyst.
The piperidinyl substituent introduces steric bulk, which can be advantageous in promoting reductive elimination, a key step in many cross-coupling catalytic cycles. The amino groups can modulate the electron density at the metal center, thereby influencing its catalytic activity.
Potential Applications in Metal Catalysis
Based on the known reactivity of analogous N-substituted diamine ligands, this compound is a promising candidate for a range of catalytic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines. The diamine ligand can stabilize the palladium catalyst and facilitate the catalytic cycle.[1][2][3][4]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides/triflates and boronic acids/esters.[5][6]
-
Heck Coupling: Formation of C-C bonds between aryl halides and alkenes.[5][7]
-
-
Copper-Catalyzed Cross-Coupling Reactions:
-
Ullmann Condensation: Formation of C-N, C-O, and C-S bonds. Diamine ligands have been shown to significantly improve the efficiency and mildness of these reactions.[8][9][10]
-
C-N Coupling (Amination): Particularly for the coupling of aryl chlorides, which are often less reactive in palladium-catalyzed systems.[11]
-
Data Presentation: Illustrative Catalytic Performance
The following table summarizes hypothetical but realistic quantitative data for the application of a (this compound)Palladium catalyst in a model Buchwald-Hartwig amination reaction.
Table 1: Illustrative Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Entry | Pd Source | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ | 2 | NaOtBu | Toluene | 100 | 10 | 95 |
| 3 | Pd(OAc)₂ | 1 | NaOtBu | Toluene | 100 | 18 | 88 |
| 4 | Pd₂(dba)₃ | 2 | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 5 | Pd(OAc)₂ | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 81 |
Yields are hypothetical and based on typical results for similar catalytic systems.
Experimental Protocols
Protocol 1: Synthesis of a (this compound)Palladium(II) Pre-catalyst
This protocol describes a general method for the synthesis of a palladium complex with the target ligand.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride or Palladium(II) acetate
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
In a separate flask, dissolve the palladium precursor (1.0 eq) in the same solvent.
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 40-50 °C for 1 hour to ensure complete complexation.
-
The formation of the complex may be indicated by a color change.
-
Reduce the solvent volume under vacuum.
-
Precipitate the complex by adding a non-polar solvent (e.g., pentane or hexane).
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Characterize the resulting complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: General Procedure for Buchwald-Hartwig Amination using an in situ Prepared Catalyst
This protocol outlines a general procedure for a cross-coupling reaction using the ligand and a palladium precursor.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
This compound ligand
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.01 eq), the this compound ligand (e.g., 0.02 eq), and the base (e.g., 1.4 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq) to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Catalyzed Reaction
Caption: General experimental workflow for a catalyzed cross-coupling reaction.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polyamide Synthesis Utilizing 4-Piperidin-1-ylbenzene-1,3-diamine
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility, which complicates processing. The introduction of bulky or non-coplanar side groups into the polymer backbone is a common strategy to disrupt chain packing, thereby improving solubility in organic solvents without significantly compromising thermal properties.[1][2][3][4] The diamine 4-Piperidin-1-ylbenzene-1,3-diamine, with its bulky and non-planar piperidine substituent, is a promising candidate for the synthesis of novel, more processable aromatic polyamides.
These notes provide a hypothetical framework for the synthesis and characterization of polyamides using this diamine, based on well-documented procedures for similar monomers.
Hypothetical Polymer Synthesis
Polyamides from this compound can be synthesized via low-temperature solution polycondensation with various aromatic diacyl chlorides. This method is widely used for the preparation of aromatic polyamides as it proceeds under mild conditions and generally affords high molecular weight polymers.
A generalized reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of polyamides from this compound and an aromatic diacyl chloride.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polyamides based on methods reported for analogous systems.
Protocol 1: Low-Temperature Solution Polycondensation
This is a common and versatile method for synthesizing aromatic polyamides.
Materials:
-
This compound
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Calcium chloride (CaCl₂), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of the aromatic diacyl chloride to the stirred solution in one portion.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours under a nitrogen atmosphere.
-
Pour the resulting viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and then with methanol.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Experimental Workflow:
Caption: Workflow for the synthesis of polyamides via low-temperature solution polycondensation.
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and properties.
Techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching bands).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
-
Gel Permeation Chromatography (GPC): For the determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Solubility Tests: To assess the processability of the polymer in various organic solvents.
-
Mechanical Testing: To measure properties such as tensile strength and modulus of thin films cast from polymer solutions.
Expected Properties and Data
Based on analogous polyamides with bulky substituents, the following properties can be anticipated for polyamides derived from this compound. The data presented in the tables are hypothetical but representative of what might be expected based on published literature for similar polymers.[1][2][3][4]
Table 1: Hypothetical Synthesis and Properties of Polyamides
| Polymer ID | Diacyl Chloride | Yield (%) | Inherent Viscosity (dL/g)¹ | Tg (°C)² | Td (°C)³ |
| PA-1 | Terephthaloyl Chloride | 95 | 0.85 | 280 | 480 |
| PA-2 | Isophthaloyl Chloride | 98 | 0.78 | 265 | 470 |
¹ Measured in DMAc at a concentration of 0.5 g/dL at 30°C. ² Determined by DSC. ³ Temperature at 10% weight loss, determined by TGA in a nitrogen atmosphere.
Table 2: Hypothetical Solubility of Polyamides
| Polymer ID | NMP | DMAc | DMF | DMSO | m-Cresol | THF | Chloroform |
| PA-1 | ++ | ++ | + | ++ | ++ | +/- | - |
| PA-2 | ++ | ++ | ++ | ++ | ++ | + | - |
++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble.
Table 3: Hypothetical Mechanical Properties of Polyamide Films
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PA-1 | 95 | 10 | 2.5 |
| PA-2 | 90 | 15 | 2.2 |
Logical Relationship of Polymer Properties
The introduction of the bulky piperidine group is expected to influence the polymer's properties in a predictable manner.
Caption: Expected influence of the bulky piperidine substituent on the final properties of the polyamide.
Conclusion
The use of this compound in polyamide synthesis presents a promising avenue for the development of high-performance polymers with enhanced solubility and processability. The protocols and expected data provided herein, based on analogous systems, offer a solid foundation for researchers to explore the potential of this novel monomer. It is anticipated that these polyamides will exhibit a favorable combination of high thermal stability and good mechanical properties, characteristic of aromatic polyamides, coupled with improved solubility in common organic solvents.
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with 4-Piperidin-1-ylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylbenzene-1,3-diamine is a diamine compound with potential applications in various biological studies. As a structural analog of known substrates for diamine oxidase (DAO), this compound is a candidate for investigation as a substrate or inhibitor of this important enzyme. Diamine oxidase is a key enzyme in the metabolism of biogenic amines, such as histamine, and plays a crucial role in maintaining intestinal health and modulating inflammatory responses.[1][2][3] Dysregulation of DAO activity has been implicated in various pathological conditions, making it a relevant target for drug development.
These application notes provide a detailed protocol for a colorimetric enzymatic assay to determine the activity of diamine oxidase with this compound as a potential substrate. The assay is based on the oxidative deamination of the diamine by DAO, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate, leading to a quantifiable color change.
Principle of the Assay
The enzymatic assay for diamine oxidase activity using this compound follows a two-step reaction:
-
Oxidation of the Diamine Substrate: Diamine oxidase catalyzes the oxidative deamination of this compound in the presence of oxygen, producing an aldehyde, ammonia, and hydrogen peroxide.
This compound + O₂ + H₂O → Aldehyde + NH₃ + H₂O₂
-
Colorimetric Detection of Hydrogen Peroxide: The hydrogen peroxide produced in the first reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB), resulting in a colored product that can be measured spectrophotometrically.
H₂O₂ + Reduced Chromogenic Substrate --(HRP)--> Oxidized Colored Substrate + 2H₂O
The intensity of the color produced is directly proportional to the amount of hydrogen peroxide generated, which in turn is proportional to the DAO activity.
Data Presentation
Table 1: Kinetic Parameters of Diamine Oxidase with Various Substrates
| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg) |
| Histamine | 15 | 120 |
| Putrescine | 8 | 250 |
| Cadaverine | 12 | 180 |
| This compound | 25 | 95 |
Note: The data for this compound are hypothetical and for illustrative purposes.
Table 2: Inhibition of Diamine Oxidase by Known Inhibitors
| Inhibitor | IC₅₀ (µM) |
| Aminoguanidine | 5 |
| Semicarbazide | 10 |
Note: This table provides reference values for common DAO inhibitors.
Experimental Protocols
Materials and Reagents
-
Diamine Oxidase (DAO) from porcine kidney or recombinant human DAO
-
This compound
-
Histamine dihydrochloride (positive control substrate)
-
Horseradish Peroxidase (HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Sodium Phosphate Buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
-
Ultrapure water
Preparation of Reagents
-
DAO Enzyme Solution: Prepare a stock solution of DAO in 100 mM sodium phosphate buffer (pH 7.4). The final concentration will depend on the specific activity of the enzyme lot and should be optimized for the assay.
-
Substrate Solutions: Prepare stock solutions of this compound and histamine in ultrapure water. A typical stock concentration is 10 mM. Further dilutions should be made in the assay buffer.
-
HRP Solution: Prepare a stock solution of HRP in 100 mM sodium phosphate buffer (pH 7.4). A typical concentration is 1 mg/mL.
-
Working Chromogen Solution: Prepare the TMB solution according to the manufacturer's instructions immediately before use. This solution is light-sensitive and should be protected from light.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
Assay Procedure
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following reagents in the order listed:
-
50 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)
-
10 µL of HRP solution
-
20 µL of substrate solution (either this compound or histamine at various concentrations for kinetic studies, or buffer for the blank).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the desired temperature.
-
Initiate the Reaction: Add 20 µL of the DAO enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Develop Color: Add 100 µL of the TMB working solution to each well.
-
Incubate for Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light. A blue color will develop.
-
Stop the Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (no substrate) from the absorbance of all other wells.
-
Plot the absorbance values against the substrate concentration to determine the Michaelis-Menten kinetics.
-
Calculate the Kₘ and Vₘₐₓ values using non-linear regression analysis software.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the diamine oxidase enzymatic assay.
Signaling Pathway
Caption: Potential signaling pathway influenced by DAO activity.
References
Application Notes and Protocols: 4-Piperidin-1-ylbenzene-1,3-diamine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of 4-piperidin-1-ylbenzene-1,3-diamine as a therapeutic agent for Central Nervous System (CNS) disorders. The protocols and data presented are based on established methodologies and data from structurally related compounds, intended to serve as a guide for the evaluation of this specific molecule.
Introduction
This compound is a novel chemical entity with a scaffold suggestive of potential activity within the central nervous system. Its structural similarity to known monoamine oxidase (MAO) inhibitors warrants investigation into its efficacy for neurological conditions such as Parkinson's disease and depression. This document outlines key in vitro and in vivo assays to characterize its pharmacological profile.
Hypothetical Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a therapeutic strategy employed in the treatment of various CNS disorders.[1][2] It is hypothesized that this compound may act as an MAO inhibitor. The signaling pathway is depicted below.
Quantitative Data Summary (Illustrative)
Due to the absence of publicly available data for this compound, the following table presents hypothetical data based on the activities of structurally related piperidine derivatives found in the literature.[1][2][3] This serves as a template for data organization.
| Parameter | Value | Compound Class | Reference |
| MAO-A Inhibition (IC50) | 3.857 µM | Pyridazinobenzylpiperidine derivative (S5) | [2] |
| MAO-B Inhibition (IC50) | 0.203 µM | Pyridazinobenzylpiperidine derivative (S5) | [2] |
| Selectivity Index (MAO-A/MAO-B) | 19.04 | Pyridazinobenzylpiperidine derivative (S5) | [2] |
| Blood-Brain Barrier Permeability (Pe) | 14.34 x 10-6 cm/s | Benzylpiperidin-4-yl-linked benzylamino benzamide | [3] |
| Neurotoxicity (SH-SY5Y EC50) | > 50 µM | Hypothetical | N/A |
| In Vivo Efficacy (MPTP model) | 45% protection of dopaminergic neurons at 10 mg/kg | Hypothetical | N/A |
Experimental Protocols
The following are detailed protocols for the essential experiments required to evaluate the potential of this compound for CNS disorders.
Synthesis of this compound (Hypothetical Route)
A potential synthetic route can be adapted from the synthesis of structurally similar compounds. A possible approach involves the nucleophilic aromatic substitution of a suitably activated dinitrobenzene derivative with piperidine, followed by the reduction of the nitro groups.
Protocol:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-fluoro-2,4-dinitrobenzene in a suitable solvent (e.g., acetonitrile), add piperidine dropwise at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 1-(2,4-dinitrophenyl)piperidine, can be isolated by precipitation or extraction.
-
Step 2: Reduction of Nitro Groups. The dinitro intermediate is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or tin(II) chloride (SnCl2) in the presence of hydrochloric acid is used to reduce the nitro groups to amines. The reaction progress is monitored by TLC. Upon completion, the final product, this compound, is isolated and purified using standard techniques like crystallization or column chromatography.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of the test compound against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (this compound)
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound/control at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This assay predicts the passive permeability of a compound across the blood-brain barrier.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Reference compounds with known BBB permeability (e.g., caffeine, propranolol, atenolol)
-
UV-Vis microplate reader
Protocol:
-
Coat the filter of the donor plate with the porcine brain lipid solution in dodecane and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS.
-
Dissolve the test compound and reference compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary) to prepare the donor solutions.
-
Add the donor solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ((VD + VA) * A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Neurotoxicity Assay using SH-SY5Y Cell Line
This assay assesses the potential cytotoxic effects of the compound on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
In Vivo MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective effects of the test compound in an animal model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound
-
Saline solution
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at different doses for a predefined period.
-
Induce Parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days. A control group receives saline instead of MPTP.
-
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test (to assess motor coordination) and open field test (to assess locomotor activity) at different time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders. Through the systematic application of these in vitro and in vivo assays, researchers can elucidate its mechanism of action, assess its safety profile, and determine its potential for further drug development.
References
Application Note: Stability-Indicating HPLC Method for the Analysis of 4-Piperidin-1-ylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Piperidin-1-ylbenzene-1,3-diamine. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability studies of the analyte in bulk drug substance and pharmaceutical formulations. The protocol includes a comprehensive approach to forced degradation studies to ensure the method's ability to separate the parent analyte from potential degradation products.
Introduction
This compound is a substituted aromatic diamine with potential applications in pharmaceutical development. A reliable and validated analytical method is crucial for ensuring its quality, stability, and safety. This document provides a detailed protocol for an HPLC method, including system suitability parameters, and outlines the procedure for forced degradation studies to establish its stability-indicating characteristics. Aromatic amines can be susceptible to degradation through oxidation and hydrolysis, making a stability-indicating method essential.
Physicochemical Properties (Estimated)
To develop an appropriate HPLC method, key physicochemical properties of this compound were estimated based on its structure and data from similar compounds.
| Property | Estimated Value | Rationale/Impact on HPLC Method |
| Molecular Formula | C₁₁H₁₇N₃ | Influences molecular weight and polarity. |
| Molecular Weight | 191.27 g/mol | Essential for concentration calculations. |
| pKa₁ (aromatic amine) | ~4.5 - 5.5 | The less basic aromatic amine. Mobile phase pH should be set away from this value to ensure a consistent ionization state. |
| pKa₂ (aromatic amine) | ~5.5 - 6.5 | The more basic aromatic amine, influenced by the electron-donating piperidine group. |
| pKa₃ (piperidine amine) | ~9.0 - 10.0 | The piperidine nitrogen is more basic. At a lower mobile phase pH, this group will be protonated. |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
| UV λmax | ~240 nm | Aromatic amines typically exhibit strong absorbance in this region. This will be the initial wavelength for detection. |
HPLC Method Parameters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B, 5-15 min: 10-70% B, 15-20 min: 70% B, 20-22 min: 70-10% B, 22-27 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Experimental Protocols
1. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to the mark with diluent.
-
Mix thoroughly.
2. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk substance) equivalent to 10 mg of this compound.
-
Follow steps 1.2 to 1.5 for the preparation of the standard solution.
3. System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
4. Forced Degradation Studies Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. A stock solution of 1 mg/mL of this compound should be prepared in a suitable solvent (e.g., methanol or diluent).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Prepare a 100 µg/mL solution in the diluent.
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The peak purity of the parent drug should be evaluated using a PDA detector to ensure no co-eluting peaks.
Data Presentation
System Suitability Results (Example):
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5678 |
| 2 | 8.51 | 1256789 | 1.16 | 5712 |
| 3 | 8.53 | 1251234 | 1.14 | 5690 |
| 4 | 8.52 | 1258901 | 1.15 | 5734 |
| 5 | 8.51 | 1255432 | 1.16 | 5699 |
| Mean | 8.52 | 1255335 | 1.15 | 5703 |
| % RSD | 0.10 | 0.25 | - | - |
Forced Degradation Results Summary (Example):
| Stress Condition | % Assay of Parent Drug | % Degradation | Observations |
| Control | 100.0 | 0.0 | Single peak observed. |
| Acid Hydrolysis | 85.2 | 14.8 | Two additional small peaks observed at RRT 0.8 and 1.2. |
| Base Hydrolysis | 92.5 | 7.5 | One additional peak observed at RRT 0.9. |
| Oxidative | 78.9 | 21.1 | Major degradation peak at RRT 1.5 and minor peaks. |
| Thermal | 98.1 | 1.9 | No significant degradation. |
| Photolytic | 95.3 | 4.7 | Minor degradation peaks observed. |
RRT = Relative Retention Time
Visualizations
Caption: Logical workflow for the development and validation of the HPLC method.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method is specific, as demonstrated by the forced degradation studies which indicate its stability-indicating nature. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the quality control and stability assessment of this compound. Further validation according to ICH guidelines is recommended before implementation in a regulated environment.
Application Notes and Protocols for Screening 4-Piperidin-1-ylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 4-Piperidin-1-ylbenzene-1,3-diamine. Due to the absence of specific biological data for this molecule, a tiered screening cascade is proposed. This cascade begins with fundamental toxicity assessments and progresses to more specific functional assays, guided by the structural motifs of the compound—a phenylenediamine core often associated with redox activities and potential toxicities, and a piperidine moiety frequently found in bioactive molecules to improve pharmacokinetic properties.[1] This document offers detailed protocols for a panel of in vitro assays to evaluate its cytotoxic, genotoxic, anti-inflammatory, and kinase-modulatory potential.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 4-(Piperidin-1-yl)benzene-1,3-diamine | N/A |
| Synonyms | 4,6-Di-piperidin-1-yl-benzene-1,3-diamine | [2] |
| CAS Number | 5180-30-3 | [2] |
| Molecular Formula | C₁₆H₂₆N₄ | [2] |
| Molecular Weight | 274.40 g/mol | [2] |
| Predicted LogP | 1.32 | [2] |
| Polar Surface Area | 58.52 Ų | [2] |
Note: Some properties are for the closely related structure 4,6-di(piperidin-1-yl)benzene-1,3-diamine as specific data for the title compound is limited.
Proposed Screening Cascade
A hierarchical approach is recommended to efficiently characterize the biological profile of this compound. This ensures that resources are focused on compounds with the most promising safety and activity profiles.
Tier 1: Initial Safety and Viability Screening
The initial tier focuses on evaluating the general cytotoxicity of the compound to determine a suitable concentration range for subsequent, more specific assays.
Cytotoxicity Assays
Two complementary assays are proposed to assess cell viability through different mechanisms: metabolic activity (MTT) and membrane integrity (LDH).
3.1.1. Hypothetical Cytotoxicity Data
| Cell Line | Assay | IC₅₀ (µM) |
| HEK293 | MTT | 75.4 |
| HepG2 | MTT | 52.8 |
| RAW 264.7 | MTT | 89.2 |
| HEK293 | LDH | 98.1 |
| HepG2 | LDH | 68.5 |
| RAW 264.7 | LDH | 112.5 |
3.1.2. Experimental Protocol: MTT Assay
This protocol is adapted from established methods for assessing cell metabolic activity.[3][4][5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
3.1.3. Experimental Protocol: LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the EC₅₀ value.
Tier 2: Genotoxicity Assessment
Given that aromatic amines can have mutagenic potential, it is crucial to assess the genotoxicity of the compound early in the screening process.[13][14]
Genotoxicity Assays
The Ames test is a widely used bacterial reverse mutation assay to detect mutagens. The Comet assay provides a measure of DNA damage in individual eukaryotic cells.
4.1.1. Hypothetical Genotoxicity Data
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98 | - | Negative |
| + | Negative | ||
| Ames Test | S. typhimurium TA100 | - | Negative |
| + | Negative | ||
| Comet Assay | TK6 Cells | N/A | No significant increase in tail moment |
4.1.2. Experimental Protocol: Ames Test
This protocol is a standard bacterial reverse mutation assay.[15][16][17][18][19]
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess for metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.
4.1.3. Experimental Protocol: Comet Assay (Alkaline)
This protocol is used to detect DNA strand breaks in eukaryotic cells.[20]
-
Cell Treatment: Treat a suitable cell line (e.g., TK6) with various concentrations of the compound for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Tier 3: Functional Screening
Based on the chemical structure, this compound is hypothesized to have potential anti-inflammatory or kinase-modulating activities. The piperidine moiety is a common scaffold in many kinase inhibitors and other CNS-active drugs.[1][9]
Anti-inflammatory Assays
5.1.1. Hypothetical Anti-inflammatory Data
| Assay | Target/Endpoint | IC₅₀ (µM) |
| COX-2 Inhibition | Enzyme Activity | 12.5 |
| TNF-α Release | RAW 264.7 cells | 8.3 |
5.1.2. Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[7][14]
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid substrate, and a fluorescent probe according to the kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically. The probe will fluoresce upon reacting with prostaglandin G2, the product of the COX-2 reaction.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
5.1.3. Experimental Protocol: TNF-α Release Assay
This assay quantifies the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.[10][12]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard ELISA kit.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α release.
Kinase Inhibition Assays
A broad-panel kinase screen can identify potential kinase targets. This is followed by a more detailed examination of specific kinase activity.
5.2.1. Hypothetical Kinase Inhibition Data
| Kinase Target | Assay Type | % Inhibition at 10 µM | IC₅₀ (µM) |
| Kinase Panel | Radiometric | (Varies by kinase) | N/A |
| p38 MAPK | Luminescence | 85% | 2.1 |
5.2.2. Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a general protocol for assessing kinase activity by measuring ADP production.[6][8][11][16]
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in the appropriate kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Signaling Pathway Analysis
To understand the mechanism of action, it's important to investigate the effect of the compound on relevant signaling pathways. The NF-κB pathway is a key regulator of inflammation.
5.3.1. Hypothetical NF-κB Reporter Assay Data
| Assay | Cell Line | Treatment | Result |
| NF-κB Luciferase Reporter | HEK293-NF-κB-luc | TNF-α + Compound | Dose-dependent decrease in luciferase activity |
5.3.2. Experimental Protocol: NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor.[1][4][13][15][17]
-
Cell Transfection/Seeding: Use a cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc). Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescent signal with a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control and determine the inhibitory effect of the compound.
Summary and Next Steps
This document outlines a systematic approach to the initial biological evaluation of this compound. The proposed screening cascade provides a cost-effective and scientifically rigorous method to assess the compound's safety and potential therapeutic utility. Positive results in the functional screens, particularly in the anti-inflammatory and kinase inhibition assays, would warrant further investigation, including lead optimization, in vivo efficacy studies, and more detailed mechanistic studies. The provided protocols offer a starting point for these investigations and should be optimized for specific laboratory conditions and cell lines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. excli.de [excli.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. PubChemLite - 4-(piperidin-1-yl)benzene-1,2-diamine (C11H17N3) [pubchemlite.lcsb.uni.lu]
- 15. Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. biosolveit.de [biosolveit.de]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Piperidin-1-ylbenzene-1,3-diamine as a Chemical Intermediate for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylbenzene-1,3-diamine is a versatile chemical intermediate with significant potential in the synthesis of pharmacologically active molecules. Its structure, featuring a piperidine ring attached to a meta-phenylenediamine core, provides a valuable scaffold for the development of targeted therapies. The presence of two primary amine groups allows for diverse chemical modifications, making it an attractive starting material for generating libraries of compounds for drug discovery. While direct applications in marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in numerous kinase inhibitors, suggesting its utility in this therapeutic area. This document provides detailed application notes and representative protocols for the potential use of this compound in the synthesis of kinase inhibitors, using the synthesis of a dasatinib analogue as an illustrative example.
Key Applications in Drug Discovery
The primary potential application of this compound lies in its use as a key building block for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer.[1] The diaminobenzene moiety can serve as a crucial pharmacophore for binding to the hinge region of the ATP-binding pocket of various kinases. The piperidine group can be utilized to enhance solubility, modulate pharmacokinetic properties, and establish additional interactions within the binding site.
Potential Therapeutic Targets:
-
Tyrosine Kinase Inhibitors: For the treatment of various cancers, including chronic myeloid leukemia (CML) and solid tumors.[2][3][4][5][6]
-
Serine/Threonine Kinase Inhibitors: Targeting pathways involved in inflammation, neurodegenerative diseases, and metabolic disorders.[7]
-
Other Enzyme Inhibitors: The structural features of this intermediate may also be applicable to the development of inhibitors for other enzyme classes.
Data Presentation: Representative Synthesis of a Dasatinib Analogue
The following tables summarize quantitative data for a representative two-step synthesis of a hypothetical dasatinib analogue starting from this compound. This data is illustrative and based on typical yields and purities for similar reported syntheses of kinase inhibitors.
Table 1: Synthesis of Intermediate A - Amide Coupling Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2-Chloro-6-methylnicotinoyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product | Intermediate A |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Table 2: Synthesis of Final Product - Thiazole Formation
| Parameter | Value |
| Starting Material | Intermediate A |
| Reagent | 2-Bromo-1,3-thiazole-4-carboxamide |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Product | Dasatinib Analogue |
| Yield | 75% |
| Purity (by HPLC) | >99% |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a dasatinib analogue using this compound as a key intermediate.
Protocol 1: Synthesis of Intermediate A (Amide Coupling)
Objective: To synthesize N-(2-amino-4-(piperidin-1-yl)phenyl)-2-chloro-6-methylnicotinamide (Intermediate A).
Materials:
-
This compound (1.0 eq)
-
2-Chloro-6-methylnicotinoyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-chloro-6-methylnicotinoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Protocol 2: Synthesis of the Dasatinib Analogue (Thiazole Formation)
Objective: To synthesize the final dasatinib analogue via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Intermediate A (1.0 eq)
-
2-Bromo-1,3-thiazole-4-carboxamide (1.2 eq)
-
Palladium(II) acetate (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add Intermediate A, 2-bromo-1,3-thiazole-4-carboxamide, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final dasatinib analogue.
Visualizations
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway, which is a key target for dasatinib and its analogues in the treatment of Chronic Myeloid Leukemia (CML).
Caption: BCR-ABL Signaling Pathway Inhibition.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of a kinase inhibitor using this compound.
Caption: Synthetic Workflow for a Dasatinib Analogue.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Piperidin-1-ylbenzene-1,3-diamine synthesis. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and common method for forming the required C-N bond.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a base and a phosphine ligand.[1][2] For this specific synthesis, the reaction would couple piperidine with a 4-halo-benzene-1,3-diamine derivative.
Q2: Why is my yield consistently low?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air. Ensure proper inert atmosphere techniques are used.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required.[2]
-
Incorrect Base: The strength of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1]
-
Low Reaction Temperature: While some modern catalyst systems work at room temperature, many require heating to achieve a reasonable reaction rate.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized catalyst systems.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: Common side products include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there is a source of protic solvent or if the catalytic cycle is interrupted.
-
Di-amination: If starting with a dihalo-substituted benzene, a second piperidine molecule can react. Controlling stoichiometry is key to promoting mono-amination.
-
Imine Formation: A side reaction involving β-hydride elimination from the amine can compete with the desired reductive elimination step.[2]
Q4: How can I achieve selective mono-amination on a di-substituted benzene ring?
A4: Achieving selective mono-amination can be challenging. Strategies include:
-
Stoichiometry Control: Using a slight excess of the dihalide substrate relative to the amine can favor mono-substitution.
-
Protecting Groups: If starting with a phenylenediamine, one of the amino groups may need to be protected to prevent it from reacting.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity for the mono-aminated product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis via Buchwald-Hartwig amination.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Trace Product | 1. Inactive Palladium Catalyst | - Use a pre-catalyst or ensure the Pd(0) source is fresh and handled under inert gas. - Consider an in-situ reduction of a Pd(II) source if using appropriate ligands. |
| 2. Ineffective Ligand | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine). - Ensure the correct Pd:Ligand ratio is used (typically 1:1 to 1:2). | |
| 3. Insufficiently Strong Base | - Switch from carbonate bases (e.g., K₂CO₃) to an alkoxide (e.g., NaOtBu) or amide (e.g., LiHMDS) base. | |
| 4. Low Temperature | - Gradually increase the reaction temperature in 10-20°C increments. Toluene or xylene are common high-boiling solvents. | |
| Low Yield (<50%) | 1. Poor Substrate Reactivity | - If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. - Use a catalyst system specifically designed for aryl chlorides. |
| 2. Catalyst Poisoning | - Ensure starting materials and solvent are pure and anhydrous. Functional groups like azo groups can poison the catalyst.[1] | |
| 3. Incomplete Reaction | - Increase reaction time. Monitor reaction progress by TLC or GC/LC-MS. | |
| Major Side Product: Hydrodehalogenation | 1. Protic Contaminants | - Use anhydrous solvents and reagents. Dry the reaction flask thoroughly. |
| 2. Inefficient Reductive Elimination | - A change in ligand may be necessary to promote the final C-N bond-forming step over competing pathways. | |
| Major Side Product: Di-piperidyl Adduct | 1. Incorrect Stoichiometry | - Use the aryl di-halide as the limiting reagent. |
| 2. High Reactivity | - Lower the reaction temperature and monitor carefully to stop the reaction after the first amination. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Bromo-benzene-1,3-diamine (or a suitable protected derivative)
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the 4-halo-benzene-1,3-diamine derivative to the flask.
-
Add piperidine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
References
Technical Support Center: Purification of Crude 4-Piperidin-1-ylbenzene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Piperidin-1-ylbenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this aromatic diamine are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Selecting an appropriate solvent is critical for successful recrystallization. For this compound, which has both polar (diamine) and non-polar (piperidine and benzene rings) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, or acetonitrile.
-
Mixed Solvents: A mixture of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like diethyl ether or heptane) can be effective. The polar solvent dissolves the compound at an elevated temperature, and the addition of the non-polar co-solvent reduces the solubility, promoting crystallization upon cooling.
Q3: What are the key considerations for column chromatography of this compound?
A3: Due to the basic nature of the amine groups, standard silica gel chromatography can sometimes lead to poor separation, tailing of peaks, and even degradation of the compound. To mitigate these issues, consider the following:
-
Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving the elution profile.
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel as the stationary phase can provide a more inert surface for the separation of basic compounds.[1]
-
Appropriate Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a common starting point. For more polar impurities, a dichloromethane/methanol system might be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar. | Try a more polar solvent or add a small amount of a more polar co-solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. The cooling rate may also be too fast. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, try a lower-boiling point solvent. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Reaction with the solvent. | Some solvents, like acetone, can potentially react with diamines. | Avoid reactive solvents. For diamines, it is best to use alcohols, esters, or hydrocarbon solvents. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks or "tails" on the column. | Strong interaction between the basic amine groups and the acidic silica gel. | Add 0.1-1% triethylamine or a similar volatile base to the eluent. Alternatively, use amine-functionalized silica gel as the stationary phase.[1] |
| Poor separation of the desired compound from impurities. | The polarity of the eluent is too high or too low. | Optimize the solvent system using thin-layer chromatography (TLC) first. A mobile phase that gives the desired compound an Rf value of 0.2-0.4 is often a good starting point for column chromatography. |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. For very polar compounds, a system like dichloromethane/methanol might be required. |
| Product degradation on the column. | The compound is unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with the eluent containing a base, or use a more inert stationary phase like alumina or amine-functionalized silica. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 heptane:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides representative data for the purification of crude this compound. Note: These are example values and actual results will vary based on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 98% | 75% |
| Column Chromatography (Silica, Heptane/EtOAc + 0.1% Et3N) | 85% | >99% | 80% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by flash column chromatography.
References
Technical Support Center: Functionalization of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the functionalization of piperidine derivatives.
Troubleshooting Guides
This section offers a question-and-answer format to troubleshoot specific issues that may arise during experimentation.
N-Alkylation: Overalkylation Leading to Quaternary Ammonium Salts
Q: I am attempting a mono-N-alkylation of my piperidine derivative, but I am observing a significant amount of the dialkylated quaternary ammonium salt as a byproduct. How can I improve the selectivity for mono-alkylation?
A: Overalkylation is a common issue in N-alkylation of piperidines due to the increased nucleophilicity of the resulting tertiary amine compared to the starting secondary amine. Here are several strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the piperidine starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant secondary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the piperidine derivative helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.[1]
-
Choice of Base: The choice of base can influence the reaction outcome. While a base is often used to neutralize the acid formed during the reaction, stronger bases can deprotonate the mono-alkylated product, potentially increasing its reactivity. Consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[1][2] In some cases, running the reaction without a base can favor mono-alkylation, as the reaction slows down as the piperidinium salt accumulates.[1]
-
Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.[1] Experimenting with less polar solvents might reduce the rate of the second alkylation step.
-
Protecting Groups: If direct alkylation proves challenging, consider a protection-alkylation-deprotection strategy. For instance, protecting the piperidine nitrogen with a readily cleavable group like a benzyl group can allow for mono-alkylation at another site, followed by deprotection.[3]
Troubleshooting Workflow: N-Alkylation Overalkylation
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected perimidine formation in the ring opening of 1,2-dihydro-2-piperidinomethylperimidines with di-iso-butylaluminium hydride to 1-amino-8-(2-piperidinoethyl)aminonaphthalenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]
Optimizing catalytic conditions for 4-Piperidin-1-ylbenzene-1,3-diamine synthesis
Technical Support Center: Synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Proposed Synthetic Pathway
A common and effective method for synthesizing this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-fluoro-2,4-dinitrobenzene with piperidine to yield 1-(2,4-dinitrophenyl)piperidine. The presence of two electron-withdrawing nitro groups activates the aromatic ring for nucleophilic attack.
-
Reduction: Subsequent reduction of the two nitro groups on the 1-(2,4-dinitrophenyl)piperidine intermediate to form the final diamine product.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine via SNAr
This protocol is based on established principles of nucleophilic aromatic substitution on activated aryl halides.[1][2]
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
Piperidine
-
Aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF), Acetonitrile)[3]
-
Sodium Bicarbonate (or other mild base)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in your chosen aprotic solvent.
-
Add piperidine (1.1 eq) to the solution. The reaction is often base-catalyzed, and piperidine itself can act as the base.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-(2,4-dinitrophenyl)piperidine by silica gel chromatography.
Step 2: Reduction of 1-(2,4-dinitrophenyl)piperidine
This protocol outlines a common method for the reduction of aromatic nitro groups using iron powder in an acidic medium.[4][5]
Materials:
-
1-(2,4-dinitrophenyl)piperidine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-(2,4-dinitrophenyl)piperidine (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 70-80°C).
-
Add concentrated HCl dropwise to the refluxing mixture. Be cautious as the reaction can be exothermic.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues.
-
Neutralize the filtrate with a concentrated NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common synthesis issues.
FAQs for Step 1: Nucleophilic Aromatic Substitution
-
Q1: My SNAr reaction is very slow or has a low yield. What can I do?
-
A1: First, ensure your piperidine and 1-fluoro-2,4-dinitrobenzene are pure. Second, the choice of solvent can significantly impact the reaction rate. While aprotic solvents are generally used, their polarity can influence the kinetics.[3][6] Consider switching to a more polar aprotic solvent like DMSO, but be mindful of potential side reactions. Gently heating the reaction (e.g., to 40-50°C) can also increase the rate.
-
-
Q2: I am seeing multiple spots on my TLC plate besides the starting material and product. What are these?
-
A2: While the 2,4-dinitro substitution pattern strongly directs the nucleophilic attack to the halogen-bearing carbon, side products are possible, though less common.[1] Ensure your starting material is not isomeric. If using a chloro- or bromo-analogue of the starting material, the reaction will be slower, potentially allowing for other reactions to occur if harsh conditions are used. Confirm the structure of your main product by NMR.
-
-
Q3: Is 1-fluoro-2,4-dinitrobenzene the best starting material?
-
A3: For SNAr reactions, the rate of reaction is typically F > Cl > Br > I. This is because the rate-limiting step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[2] Therefore, the fluoro-substituted compound is generally the most reactive and preferred.
-
FAQs for Step 2: Reduction of Nitro Groups
-
Q1: My reduction is incomplete, and I see intermediates in my analysis (e.g., by LC-MS). How can I drive the reaction to completion?
-
A1: Incomplete reduction is a common issue. You may see nitro-amino or hydroxylamine intermediates.[5] For reductions using metals like Fe or Sn, ensure you have a sufficient excess of the metal and that the acid is added portion-wise to maintain an active reaction. Increasing the reaction time or temperature can also help. For catalytic hydrogenation, the catalyst may be poisoned. Ensure your substrate is clean and consider filtering and adding fresh catalyst.
-
-
Q2: The work-up is difficult, and I am getting a low yield of the final diamine.
-
A2: The final product, being a diamine, can be quite polar and may have some water solubility, especially in its protonated form after acidic work-up. It is crucial to make the aqueous layer strongly basic (pH > 10) before extraction to ensure the diamine is in its freebase form. Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate and THF if you have solubility issues.
-
-
Q3: Are there alternative reduction methods?
-
A3: Yes, several methods exist for reducing aromatic nitro groups.[4][5] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere is a very clean and effective method.[4] Another common reagent is tin(II) chloride (SnCl₂) in an acidic medium.[5] The choice of method may depend on the functional group tolerance required for other parts of the molecule and available laboratory equipment.
-
Data Presentation: Optimizing Catalytic Conditions
The following tables summarize key parameters for optimizing the synthesis.
Table 1: Solvent Effects on SNAr Reaction Rate (Qualitative)
| Solvent | Relative Rate | Notes |
| Dioxane | Moderate | Common, easy to remove. |
| Tetrahydrofuran (THF) | Moderate | Similar to Dioxane. |
| Acetonitrile | Moderate-Fast | Polar aprotic, can accelerate the reaction.[3] |
| Chloroform | Slow-Moderate | Can act as a hydrogen-bond donor, potentially slowing the reaction.[3] |
| Dimethyl Sulfoxide (DMSO) | Fast | Highly polar, significantly increases rate, but harder to remove. |
Table 2: Comparison of Common Reduction Methods for Aromatic Nitro Groups
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Metal in Acid | Fe / HCl or SnCl₂ / HCl | EtOH/H₂O, Reflux | Inexpensive, reliable, scalable.[4] | Requires stoichiometric reagents, acidic conditions, and often a challenging work-up. |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ | EtOH or EtOAc, RT, 1-4 atm H₂ | High yield, clean reaction, easy product isolation.[5] | Requires specialized hydrogenation equipment; catalyst can be expensive and sensitive to poisoning.[7] |
| Transfer Hydrogenation | Hydrazine, Pd/C | EtOH, Reflux | Avoids the need for a hydrogen gas cylinder. | Hydrazine is toxic; can sometimes result in incomplete reduction.[5] |
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Stability issues and degradation of 4-Piperidin-1-ylbenzene-1,3-diamine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Piperidin-1-ylbenzene-1,3-diamine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What does this indicate?
A1: A color change, typically to a yellow, brown, or darker shade, is a common indicator of degradation. Aromatic amines, including phenylenediamines, are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3][4] The solution should be protected from light by using an amber vial or by wrapping the container in aluminum foil. It is also recommended to store the solution at a low temperature, such as in a refrigerator or freezer, to slow down the rate of degradation.[4]
Q3: In which solvents is this compound most stable?
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of aromatic amines is often pH-dependent. Generally, these compounds are more stable in acidic conditions due to the protonation of the amine groups, which makes them less susceptible to oxidation.[6][7][8] In neutral or alkaline conditions, the free amine is more readily oxidized.[9][10] Therefore, if compatible with your experimental setup, maintaining a slightly acidic pH may enhance the stability of your solution.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for substituted p-phenylenediamines is oxidation, leading to the formation of corresponding quinone derivatives.[1][2] Other potential degradation pathways for diamines can include carbamate formation followed by cyclization or nucleophilic attack by another amine to form urea derivatives, although these are more commonly observed under thermal stress.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Issue 1: Rapid Color Change or Precipitation in Solution
| Possible Cause | Troubleshooting Step |
| Exposure to Air (Oxygen) | Prepare and handle the solution under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[3][11][12][13] Use degassed solvents. |
| Exposure to Light | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze photodegradation.[9][10] |
| Incompatible Solvent | Ensure the solvent is of high purity and dry. Water or other impurities can accelerate degradation. Consider using a different, less reactive solvent if the problem persists. |
| Incorrect pH | If your experimental conditions allow, consider acidifying the solution slightly to improve stability.[6][8] |
| High Temperature | Store the stock solution at a low temperature (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles if possible by aliquoting the stock solution. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh solutions for critical experiments. Monitor the purity of your stock solution regularly using analytical techniques like HPLC. |
| Reaction with Other Reagents | Be aware of potential incompatibilities. Aromatic amines can react with strong oxidizing agents and acids.[3] |
| Variability in Handling | Standardize the procedure for solution preparation and handling to ensure consistency between experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven to remove any moisture.[12]
-
Degassing Solvent: Degas the chosen solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial, preferably under an inert atmosphere if the solid is sensitive to air.
-
Dissolution: Add the degassed solvent to the vial containing the compound. Cap the vial and sonicate or vortex until the solid is completely dissolved.
-
Inerting Headspace: Before sealing, flush the headspace of the vial with nitrogen or argon.
-
Storage: Seal the vial tightly with a septum cap. Wrap the vial in aluminum foil and store it at a low temperature (e.g., -20°C).
Protocol 2: Monitoring Solution Stability by HPLC
-
Sample Preparation: At specified time points, withdraw a small aliquot of the stock solution under an inert atmosphere. Dilute the aliquot with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to maintain an acidic pH).
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically in the 254-280 nm range for aromatic compounds).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main peak corresponding to this compound.
Data Presentation
Table 1: Summary of Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| Oxygen | Promotes oxidative degradation | Handle under inert atmosphere |
| Light | Can induce photodegradation | Store in light-protected containers |
| Temperature | Higher temperatures accelerate degradation | Store at low temperatures |
| pH | More stable in acidic pH, less stable in alkaline pH | Maintain a slightly acidic pH if possible |
| Solvent Purity | Impurities (e.g., water, peroxides) can accelerate degradation | Use high-purity, dry solvents |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preparing and analyzing the stability of the compound.
References
- 1. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
How to prevent oxidation of aromatic diamine compounds during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of aromatic diamine compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my aromatic diamine compounds turning dark?
Aromatic diamines are highly susceptible to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This oxidation process leads to the formation of colored impurities, often appearing as yellow, brown, or black discoloration. The primary mechanism involves the formation of radical cations, which can then couple to form polymeric, highly colored species. Even trace amounts of oxygen can initiate this process, leading to significant product degradation.
Q2: What are the most common methods to prevent oxidation of aromatic diamines?
The most effective strategies to prevent oxidation involve minimizing the compound's exposure to oxygen. This can be achieved through two primary approaches that can also be used in combination:
-
Use of an Inert Atmosphere: Conducting reactions and handling the compounds under an inert gas like nitrogen or argon displaces oxygen and prevents oxidation.
-
Addition of Antioxidants/Stabilizers: These chemical agents are added to the reaction mixture or storage container to inhibit the oxidation process. They work by scavenging free radicals or decomposing peroxides.
Q3: What type of antioxidants can I use for my aromatic diamine reaction?
There are several classes of antioxidants that can be effective, and the choice depends on the specific reaction conditions and the nature of the aromatic diamine.
-
Hindered Amine Light Stabilizers (HALS): These compounds, such as derivatives of tetramethylpiperidine, are highly effective at scavenging free radicals. They are not consumed in the process but are regenerated, allowing them to be effective at low concentrations.[1][2][3]
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are radical scavengers. However, their interaction with HALS can sometimes have an antagonistic effect.
-
Peroxide Decomposers: These compounds, such as certain organosulfur compounds, work by converting hydroperoxides into non-radical, stable products.
-
Oxygen Scavengers: Compounds like N,N-diethylhydroxylamine can directly react with and remove dissolved oxygen from the reaction medium.[4]
Q4: How do I choose between using an inert atmosphere and adding a stabilizer?
The choice depends on the scale of your reaction, the sensitivity of your reagents, and the desired purity of your final product.
-
For highly sensitive reactions and to achieve the highest purity, using an inert atmosphere is strongly recommended.
-
For larger-scale industrial processes or for long-term storage, the addition of a stabilizer is often more practical and cost-effective.
-
A combination of both methods provides the most robust protection against oxidation.
Troubleshooting Guides
Problem 1: My aromatic diamine solution is still turning color even under a nitrogen/argon atmosphere.
| Possible Cause | Solution |
| Incomplete removal of oxygen from the reaction vessel. | Ensure a thorough purge of the flask with the inert gas for an adequate time before starting the reaction. For highly sensitive reactions, perform multiple vacuum/backfill cycles. |
| Oxygen contamination in the inert gas supply. | Use high-purity inert gas (99.99% or higher). Consider passing the gas through an oxygen trap. |
| Leaks in the reaction setup. | Check all joints and septa for a tight seal. Use high-quality, well-greased ground glass joints. Ensure septa are not punctured excessively. |
| Oxygen dissolved in the solvents or reagents. | Degas all solvents and liquid reagents prior to use. Common methods include the freeze-pump-thaw technique, sparging with an inert gas, or sonication under vacuum.[5][6][7][8] |
| The aromatic diamine was already partially oxidized. | Purify the starting material before use. Recrystallization or column chromatography can be effective. |
Problem 2: I added an antioxidant, but my product is still discolored.
| Possible Cause | Solution |
| Incorrect type or concentration of antioxidant. | The effectiveness of an antioxidant is structure-dependent. Screen different types of antioxidants (e.g., HALS, phenolic) and optimize the concentration. A typical starting concentration is in the range of 0.1-1.0 wt%. |
| Antioxidant is not soluble in the reaction medium. | Ensure the chosen antioxidant is soluble in the reaction solvent to allow for homogeneous protection. |
| The antioxidant is being consumed by other reagents. | Consider the compatibility of the antioxidant with all components of the reaction mixture. |
| The reaction is run at a very high temperature. | Some antioxidants have limited thermal stability. Choose a stabilizer that is effective at your reaction temperature. |
Quantitative Data on Stabilizer Effectiveness
| Stabilizer Type | Example Compound(s) | Typical Concentration | Effectiveness Notes |
| Hindered Amine Light Stabilizers (HALS) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 0.1 - 0.5% | Highly effective in reducing discoloration at elevated temperatures. Can improve stability by 300-400%.[6] Functions via a regenerative radical scavenging cycle.[1] |
| Thiourea Derivatives | Ethylene thiourea | 0.05 - 0.5% | Provides excellent color stabilization for aromatic amines during storage.[5] |
| Alkyl Tin Compounds | Dibutyl tin oxide, Dibutyl tin dilaurate | 0.05 - 0.5% | Shows excellent results as a color stabilizer for aromatic amines.[5] |
| Dihydrocarbylhydroxylamines | N,N-diethylhydroxylamine | Color-reducing amount | Effective in reducing existing coloration in liquid aromatic diamines.[9] Also acts as an oxygen scavenger.[4] |
| Phenolic Antioxidants | 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.1 - 1.0% | Commonly used radical scavenger. May have antagonistic effects when combined with HALS. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the steps for setting up a reaction involving an air-sensitive aromatic diamine, such as in the synthesis of polyamides.[10][11][12]
1. Glassware Preparation:
-
All glassware (round-bottom flask, condenser, addition funnel, etc.) must be thoroughly cleaned and dried in an oven at >120 °C overnight.
-
Assemble the glassware while still hot and immediately place it under a stream of inert gas (nitrogen or argon) to cool. This prevents atmospheric moisture from adsorbing onto the surfaces.
2. Solvent Degassing:
-
Choose an appropriate degassing method based on the solvent's boiling point and the reaction's sensitivity.
-
Freeze-Pump-Thaw (most effective): Freeze the solvent using liquid nitrogen, apply a high vacuum for 10-15 minutes, close the flask to the vacuum, and then thaw the solvent. Repeat this cycle at least three times.[6]
-
Sparging: Bubble a stream of inert gas through the solvent via a long needle for 30-60 minutes.[7] This is less effective for removing all dissolved oxygen but is often sufficient.
-
3. Reaction Setup:
-
Assemble the dried and cooled glassware. Lightly grease all ground-glass joints to ensure an airtight seal.
-
Connect the reaction flask to a Schlenk line or a manifold that allows for alternating between vacuum and an inert gas source.
-
Evacuate the assembled apparatus and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.
-
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.
4. Reagent Addition:
-
Dissolve the aromatic diamine and other solid reagents in the degassed solvent in the reaction flask under a positive flow of inert gas.
-
Add liquid reagents via a gas-tight syringe through a rubber septum. To do this, first draw a small amount of inert gas from the flask's headspace into the syringe to act as a buffer, then draw the required volume of the reagent. Insert the syringe into the reaction flask's septum, inject the gas buffer first, and then slowly add the liquid reagent.
5. Running the Reaction and Work-up:
-
Stir the reaction mixture under a constant positive pressure of inert gas for the required time and at the appropriate temperature.
-
Upon completion, the reaction can be quenched and worked up. If the product is also air-sensitive, the work-up should be performed using degassed solvents and under a blanket of inert gas.
Protocol 2: Purification of a Discolored Aromatic Diamine by Recrystallization
This protocol is suitable for purifying solid aromatic diamines, such as p-phenylenediamine, that have become discolored due to oxidation.[4]
1. Solvent Selection:
-
Choose a solvent in which the aromatic diamine has high solubility at elevated temperatures and low solubility at room temperature or below. Water is often a good choice for phenylenediamines.
2. Dissolution:
-
Place the discolored aromatic diamine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water) and a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to help reduce some of the colored oxidized species.
-
Heat the mixture while stirring until the solid completely dissolves.
3. Decolorization:
-
If the solution is still colored, add a small amount of activated charcoal to the hot solution.
-
Boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.
4. Filtration:
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization of the product.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purified product should be a white or off-white solid.
Visualizations
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. academic.oup.com [academic.oup.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. How To [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of polar amine compounds.
Troubleshooting Guide
Peak tailing is a common issue in HPLC, particularly with polar amine compounds, leading to decreased resolution and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Isolating the Cause: Chemical vs. Physical Problems
The first step is to determine whether the peak tailing is due to chemical interactions or a physical problem within the HPLC system.
Experimental Protocol: Neutral Compound Injection Test
Objective: To differentiate between chemical and physical causes of peak tailing.
Methodology:
-
Prepare a neutral test compound: Dissolve a neutral, non-polar compound (e.g., toluene, naphthalene) in the mobile phase at a suitable concentration.
-
Injection: Inject the neutral compound onto the HPLC system using the same method conditions (mobile phase, flow rate, column, temperature) as the problematic amine analysis.
-
Analysis: Observe the peak shape of the neutral compound.
Interpretation of Results:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, the tailing of the amine compound is likely due to chemical interactions with the stationary phase.
-
Tailing Peak: If the neutral compound also exhibits peak tailing, the issue is likely a physical problem with the column or HPLC system.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing based on the initial diagnosis.
Caption: Troubleshooting workflow for peak tailing.
Addressing Chemical Causes of Peak Tailing
Peak tailing of polar amines is frequently caused by secondary interactions between the basic amine functional groups and acidic residual silanol groups on the surface of silica-based stationary phases.[1][4][5] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase retention, resulting in asymmetrical peaks.[2][4]
The following diagram illustrates this unwanted interaction.
Caption: Secondary interaction causing peak tailing.
Here are several strategies to mitigate these chemical interactions:
1. Mobile Phase Modification
Adjusting the mobile phase composition is often the most straightforward approach to improving peak shape.
-
Lowering the Mobile Phase pH: Operating at a low pH (typically below 3) protonates the amine analytes, but more importantly, it suppresses the ionization of the acidic silanol groups, thereby reducing the undesirable ionic interactions.[6][7]
-
Using Mobile Phase Additives:
-
Competing Bases: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[8] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, making them unavailable for interaction with the amine analytes.[5]
-
Buffers: Buffers like ammonium formate or ammonium acetate help maintain a constant pH and can also mask the residual silanol groups, leading to improved peak symmetry.[2][9]
-
Experimental Protocol: Mobile Phase Optimization
Objective: To improve the peak shape of a polar amine by modifying the mobile phase.
Methodology:
-
Baseline: Analyze the polar amine compound using the initial, problematic mobile phase. Record the tailing factor.
-
Low pH Mobile Phase:
-
Prepare a mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion.
-
Equilibrate the column with the new mobile phase.
-
Inject the sample and record the tailing factor.
-
-
Mobile Phase with Additive:
-
Prepare the original mobile phase and add a competing base (e.g., 0.1% triethylamine).
-
Equilibrate the column.
-
Inject the sample and record the tailing factor.
-
-
Buffered Mobile Phase:
-
Prepare a mobile phase containing a buffer (e.g., 10-20 mM ammonium formate) adjusted to a suitable pH.
-
Equilibrate the column.
-
Inject the sample and record the tailing factor.
-
-
Comparison: Compare the tailing factors from each condition to determine the most effective mobile phase.
2. Column Selection
The choice of HPLC column is critical for the successful analysis of polar amines.
-
High-Purity, Base-Deactivated Columns: Modern columns are often manufactured with high-purity silica (Type B) that has a lower metal content and fewer acidic silanol groups.[5]
-
End-Capped Columns: These columns have been chemically treated to block a majority of the residual silanol groups with a less polar functional group, reducing their availability for interaction with polar analytes.[2][4]
-
Polar-Embedded Columns: These stationary phases have a polar group (e.g., amide, carbamate) embedded within the long alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.[10]
-
Alternative Stationary Phases: For very polar amines, alternative separation modes may be more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high organic content to retain and separate very polar compounds.[11]
-
Polymer-Based Columns: These columns do not have a silica backbone and therefore lack silanol groups, eliminating this source of secondary interaction.
-
Quantitative Data Summary
The following table summarizes the typical effects of different troubleshooting strategies on the peak tailing factor for a model polar amine compound. A tailing factor closer to 1.0 indicates a more symmetrical peak.
| Strategy | Condition | Typical Tailing Factor | Notes |
| No Action | Standard C18, Neutral pH | > 2.0 | Significant tailing is often observed. |
| Mobile Phase pH | Standard C18, pH < 3 | 1.2 - 1.5 | Significant improvement in peak shape.[7] |
| Mobile Phase Additive | Standard C18, 0.1% TEA | 1.1 - 1.4 | Effective at masking silanol interactions.[8] |
| Column Selection | Base-Deactivated C18 | 1.0 - 1.3 | Reduced silanol activity improves symmetry.[3] |
| Column Selection | Polar-Embedded Phase | 1.0 - 1.2 | Shielding of silanols provides excellent peak shape. |
Addressing Physical Causes of Peak Tailing
If the neutral compound test indicates a physical problem, the following areas should be investigated:
-
Column Void or Bed Deformation: A void at the column inlet or settling of the packing material can create multiple flow paths for the analyte, leading to peak distortion.[2][4] Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.[12]
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape and increased backpressure.[2] Reversing and flushing the column (if permitted by the manufacturer) or replacing the frit may resolve the issue.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[1][13] Ensure that all tubing is as short as possible and has a narrow internal diameter.
-
Leaking Fittings: Poorly tightened fittings can introduce dead volume and disrupt the flow path, contributing to peak tailing.[1]
Frequently Asked Questions (FAQs)
Q1: Why do my amine compounds show more peak tailing than other compounds?
A1: Amine compounds are basic and can become protonated, carrying a positive charge. This positive charge leads to strong ionic interactions with negatively charged, deprotonated residual silanol groups on the silica surface of the stationary phase.[4][5] This secondary interaction mechanism is a common cause of peak tailing for basic compounds.[2]
Q2: What is the ideal mobile phase pH for analyzing polar amines?
A2: A general guideline is to work at a pH that is at least 2 units away from the pKa of the analyte. For basic amines, this often means using a low pH mobile phase (e.g., pH 2-3) to ensure the amine is fully protonated and the silanol groups are not ionized.[6] Alternatively, using a high pH (e.g., pH > 10) with a pH-stable column will keep the amine in its neutral form, which can also improve peak shape.
Q3: Can I use any acid to adjust the mobile phase pH?
A3: It is best to use volatile acids that are compatible with mass spectrometry if that is your detector. Formic acid and acetic acid are commonly used.[14] Trifluoroacetic acid (TFA) is also effective for improving peak shape but can cause ion suppression in MS detection.[15]
Q4: What is the difference between a base-deactivated and a polar-embedded column?
A4: A base-deactivated column typically refers to a highly end-capped column where the residual silanol groups are chemically bonded with a small, non-polar group to make them inert.[3] A polar-embedded column has a polar functional group (like an amide or carbamate) incorporated into the C18 or C8 chain. This polar group helps to shield the remaining silanol groups and provides alternative selectivity.[10]
Q5: When should I consider using HILIC instead of reversed-phase HPLC?
A5: HILIC is a good alternative when your polar amine compounds are not sufficiently retained on a reversed-phase column, even with 100% aqueous mobile phase.[11] HILIC uses a polar stationary phase and a high organic mobile phase to retain and separate very polar analytes.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromtech.com [chromtech.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Minimizing impurities in the synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient two-step synthetic route involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-chloro-2,4-dinitrobenzene with piperidine to yield 1-(2,4-dinitrophenyl)piperidine.
-
Reduction: Subsequent reduction of the dinitro intermediate to the final product, this compound.
Q2: What are the critical parameters in the first step (SNAr reaction)?
The key parameters for the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with piperidine include reaction temperature, solvent, and the molar ratio of reactants. The reaction is typically exothermic, and controlling the temperature is crucial to minimize the formation of byproducts. Aprotic solvents are often employed for this reaction.
Q3: Which reduction method is recommended for converting the dinitro intermediate to the diamine?
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation.[1][2] Alternative methods include the use of metal reductants in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acidic media.[1] The choice of reducing agent can influence the impurity profile of the final product.
Q4: How can I monitor the progress of the reactions?
Both reaction steps can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable for the first step, while a more polar system will be required for the final diamine product.
Q5: What are the primary safety precautions for this synthesis?
-
1-chloro-2,4-dinitrobenzene is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area, away from ignition sources.
-
Aromatic diamines can be toxic and may cause skin irritation or allergic reactions. Handle the final product with care and appropriate PPE.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete consumption of 1-chloro-2,4-dinitrobenzene | - Insufficient reaction time or temperature.- Low molar ratio of piperidine. | - Increase the reaction time and/or temperature. Monitor by TLC or HPLC.- Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents). |
| Step 1: Formation of multiple spots on TLC, indicating byproducts | - Overheating, leading to side reactions.- Presence of impurities in starting materials. | - Maintain careful temperature control, potentially using an ice bath during the initial addition of piperidine.- Ensure the purity of starting materials before use. |
| Step 2: Incomplete reduction of the dinitro intermediate | - Inactivated or insufficient catalyst (e.g., Pd/C).- Insufficient hydrogen pressure or reaction time.- Presence of catalyst poisons. | - Use fresh, high-quality catalyst.- Increase hydrogen pressure and/or reaction time. Monitor by TLC or HPLC.- Ensure solvents and reagents are free from potential catalyst poisons like sulfur compounds. |
| Step 2: Formation of colored impurities (e.g., azo or azoxy compounds) | - Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species, which can couple to form colored impurities.[3] | - Ensure complete reduction by optimizing reaction conditions (catalyst loading, hydrogen pressure, time).- The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates.[3] |
| Final Product: Poor yield after purification | - Loss of product during workup and purification steps.- Suboptimal reaction conditions in either step. | - Optimize extraction and crystallization procedures. Aromatic diamines can be sensitive to air and light, so it is advisable to work under an inert atmosphere and minimize exposure to light.- Re-evaluate and optimize the stoichiometry, temperature, and reaction times for both synthetic steps. |
| Final Product: Contamination with residual metals (e.g., Pd, Sn) | - Inefficient removal of the catalyst or metal salts after the reduction step. | - For catalytic hydrogenation, ensure complete removal of Pd/C by filtration, possibly through a pad of celite.- For metal/acid reductions, thorough aqueous workup and potential use of chelating agents can help remove residual metal salts. |
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine
-
Reagents and Materials:
-
1-chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add piperidine (1.1 eq) dropwise to the cooled solution with stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
The product, 1-(2,4-dinitrophenyl)piperidine, will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1-(2,4-dinitrophenyl)piperidine
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite
-
-
Procedure:
-
To a hydrogenation vessel, add 1-(2,4-dinitrophenyl)piperidine (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the suspension.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis until the reaction is complete (typically 4-8 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data Summary
| Parameter | Step 1: SNAr Reaction | Step 2: Reduction | Reference/Analogy |
| Typical Yield | 85-95% | 80-90% | Based on similar reported reactions. |
| Reaction Time | 2-4 hours | 4-8 hours | Estimated from standard protocols. |
| Temperature | 0°C to Room Temperature | Room Temperature | Standard conditions for these reaction types. |
| Catalyst Loading (Step 2) | N/A | 5-10 mol% Pd/C | Typical loading for catalytic hydrogenation. |
| Hydrogen Pressure (Step 2) | N/A | 50-100 psi | Effective pressure range for nitro group reduction. |
Visualizations
References
Overcoming poor solubility of 4-Piperidin-1-ylbenzene-1,3-diamine in assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 4-Piperidin-1-ylbenzene-1,3-diamine in experimental assays. The information is intended for researchers, scientists, and professionals in drug development.
General Information
This compound is an aromatic diamine derivative containing a piperidine moiety. While specific experimental data on its solubility is limited, its structure suggests several key properties that influence its behavior in aqueous solutions. The aromatic benzene core contributes to its hydrophobicity, while the two amine groups and the nitrogen in the piperidine ring are basic. This basicity is crucial for solubility manipulation, as these groups can be protonated to form more soluble salts. Compounds with similar aromatic and amine features often present solubility challenges in neutral aqueous buffers commonly used in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my neutral pH assay buffer?
A1: The solubility of this compound is largely dictated by its chemical structure. The benzene ring is hydrophobic, which limits its interaction with water. The amine groups on the benzene ring and the piperidine moiety are basic and have limited hydrogen bonding capacity with water when they are not charged (protonated). In neutral or alkaline aqueous solutions (pH ≥ 7), the molecule is predominantly in its neutral, less soluble form.
Q2: What are the visible signs of poor solubility during my experiment?
A2: You may observe several indicators of poor solubility:
-
Precipitation: The compound falls out of solution, appearing as a solid powder, crystals, or an oily film. This can happen immediately upon addition to the buffer or over time.
-
Cloudiness/Turbidity: The solution appears hazy or milky, indicating the formation of a fine suspension rather than a true solution.
-
Inconsistent Results: Poor solubility can lead to significant variability between replicate experiments, as the actual concentration of the dissolved compound is not controlled.
-
Low Potency/Activity: If the compound is not fully dissolved, its effective concentration is lower than intended, leading to apparently weak or no biological activity.
Q3: I dissolve my compound in 100% DMSO first. Why does it still precipitate when I add it to my aqueous assay buffer?
A3: This is a common issue. While this compound is likely soluble in a pure organic solvent like DMSO, this is a stock solution. When you dilute this stock into an aqueous buffer, the overall percentage of the organic solvent decreases dramatically. The compound may then crash out because the final aqueous environment cannot support its solubility at the desired concentration. The key is to ensure the compound remains soluble in the final assay conditions.
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues, a systematic approach is recommended. The following sections provide detailed strategies, from simple pH adjustments to the use of solubilizing excipients.
Initial Troubleshooting Workflow
This workflow provides a step-by-step process for addressing solubility issues.
Caption: Systematic workflow for troubleshooting poor compound solubility.
Strategy 1: pH Adjustment
Given the basic nature of the amine groups, lowering the pH of the assay buffer can significantly increase the solubility of this compound by protonating it to form a more soluble salt.[1]
Experimental Protocol:
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0).
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.
-
Test Solubility: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration.
-
Observe: Visually inspect for precipitation or cloudiness immediately and after a set incubation time (e.g., 1-2 hours) at the assay temperature.
-
Assay Compatibility Check: Crucially , ensure that altering the pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[2]
Experimental Protocol:
-
Select Co-solvent: Choose a co-solvent that is compatible with your assay system (see table below). DMSO, ethanol, and polyethylene glycol 400 (PEG-400) are common choices.[3]
-
Prepare Stock Solution: Prepare a high-concentration stock of your compound in the chosen pure co-solvent.
-
Titration: Prepare a series of dilutions of your compound in the assay buffer, ensuring the final concentration of the co-solvent is varied (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Determine Maximum Tolerated Level: Identify the lowest concentration of co-solvent that keeps your compound in solution without compromising the assay's integrity. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | Widely used, but can be toxic to cells at >1%.[4] |
| Ethanol | 1 - 5% | Can affect protein structure and cell membranes at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1 - 10% | Generally well-tolerated in many biological systems.[3] |
| Propylene Glycol | 1 - 10% | Another common, low-toxicity option.[3] |
Strategy 3: Use of Surfactants
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[1] This is particularly useful for biochemical assays.
Experimental Protocol:
-
Select Surfactant: Choose a non-ionic surfactant like Tween-20, Tween-80, or Triton X-100, as they are less likely to denature proteins than ionic surfactants.
-
Prepare Surfactant-Containing Buffer: Add the surfactant to your assay buffer at a concentration above its critical micelle concentration (CMC). A typical starting point is 0.01% - 0.1% (w/v).
-
Test Solubility: Prepare a stock solution of your compound in DMSO. Add it to the surfactant-containing buffer and a control buffer (no surfactant) to observe the effect.
-
Assay Compatibility: Verify that the surfactant does not interfere with your assay components or detection method.
Strategy 4: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[5][6]
Experimental Protocol:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[3]
-
Prepare Complex:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v).
-
Add the powdered compound directly to the cyclodextrin solution and stir or sonicate until it dissolves. This pre-formation of the complex is often more effective.
-
Alternatively, add a DMSO stock of the compound to a cyclodextrin-containing buffer.
-
-
Assay Compatibility: Ensure the cyclodextrin does not interfere with the assay. For example, it could potentially interact with other components like lipids in a cell membrane.
Decision-Making Guide for Solubilization Strategy
The choice of solubilization method often depends on the type of assay being performed.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of 4-Piperidin-1-ylbenzene-1,3-diamine Derivatives as Inhibitors: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the synthesis, inhibitory activity, or comparative efficacy of 4-Piperidin-1-ylbenzene-1,3-diamine derivatives were identified. This suggests that this particular chemical scaffold may be a novel area of investigation with limited to no publicly available research data.
The initial research plan aimed to provide a detailed comparison guide for researchers, scientists, and drug development professionals on the efficacy of this specific class of compounds. The intended guide would have included quantitative data on inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways. However, the absence of primary literature and experimental data on this compound derivatives precludes the creation of such a guide.
Extensive searches were conducted using a variety of keywords and chemical structure-based queries across multiple scientific databases. These searches were designed to identify any studies that investigated the inhibitory potential of this scaffold against any biological target, such as enzymes or receptors. The search terms included, but were not limited to:
-
"inhibitory activity of this compound derivatives"
-
"structure-activity relationship of this compound derivatives"
-
"synthesis and biological evaluation of this compound derivatives"
-
"this compound derivatives as kinase inhibitors"
-
Patent searches for inhibitors containing the "4-(piperidin-1-yl)benzene-1,3-diamine" core structure.
The search results yielded information on a wide range of other piperidine-containing compounds with various inhibitory activities. These included derivatives of N-(piperidin-4-yl)benzamide, 4-piperidinecarboxylate, and various piperidinones, which have been investigated as, for example, activators of hypoxia-inducible factor 1 pathways, T-type calcium channel blockers, and cholinesterase inhibitors. However, none of the retrieved studies focused on the specific this compound scaffold requested.
For researchers, scientists, and drug development professionals interested in this specific chemical class, this lack of existing data may represent an untapped area for novel inhibitor design and discovery. The this compound scaffold could be synthesized and screened against various therapeutic targets to explore its potential bioactivity. Future research in this area would be foundational in establishing any structure-activity relationships and determining the potential efficacy of its derivatives as inhibitors.
Given the absence of data, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations. Should research on this class of compounds be published in the future, a comprehensive comparative analysis would then be feasible.
Navigating the Analytical Maze: A Comparative Guide to Quantifying 4-Piperidin-1-ylbenzene-1,3-diamine
For researchers, scientists, and drug development professionals, the precise quantification of impurities and synthesis intermediates is paramount to ensuring drug safety and efficacy. 4-Piperidin-1-ylbenzene-1,3-diamine, a potential aromatic amine impurity, requires robust analytical methods for its detection and quantification at trace levels. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for this purpose, supported by experimental data for structurally similar compounds.
The selection of an appropriate analytical technique is a critical decision in the drug development process, directly impacting data quality, validation efficiency, and regulatory compliance. Aromatic amines, as a class of compounds, are often scrutinized for their potential genotoxicity, necessitating highly sensitive and specific analytical methods.[1][2] This guide aims to provide a comprehensive overview of the available analytical technologies to aid in the selection of the most suitable method for the quantification of this compound.
Comparative Performance of Analytical Methods
The following tables summarize the performance of HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of aromatic amines similar to this compound. The data presented is extracted from various scientific publications and method validation reports.
Table 1: HPLC-UV Method Performance for Aromatic Amine Quantification
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) | Reference |
| p-Phenylenediamine | Hair Dye | 1-100 µg/mL | >0.99 | 0.1 µg/mL | 0.3 µg/mL | 95-105 | OSHA Method |
| 4-Aminobiphenyl | Standard Solution | 0.1-10 µg/mL | 0.999 | 8.0 x 10⁻⁸ mol L⁻¹ | - | - | [2] |
| Aniline | Food Simulant | 2-100 ng/mL | >0.9998 | 0.5 ng/mL | 2 ng/mL | - | [3] |
| Bioactive Amines | Chicken Meat | 0.9-94.4 mg/kg | >0.99 | 0.3 mg/kg | 0.9 mg/kg | 92.25-102.25 | [4] |
Table 2: LC-MS/MS Method Performance for Aromatic Amine Quantification
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) | Reference |
| p-Phenylenediamine | Human Blood | 10-2000 ng/mL | >0.99 | - | 10 ng/mL | 51.94 | [5] |
| 2-Methyl-6-nitro aniline | Telmisartan API | 0.05-0.76 µg/mL | >0.99 | 0.05 µg/mL | 0.1 µg/mL | - | [1] |
| Potential Genotoxic Impurities | Ceritinib API | 0.5-5.0 ppm | >0.998 | - | 1 ng/mL (0.5 ppm) | 83.7-107.3 | [6] |
| Aromatic Amines | Textile | 0.03-5.0 µg/mL | 0.999 | 0.01-0.04 µg/mL | 0.03-0.13 µg/mL | - | [7] |
Table 3: GC-MS Method Performance for Aromatic Amine Quantification
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) | Reference |
| Aniline and derivatives | Water | 1-45 µg/L | >0.99 | - | <1 µg/L | - | [8] |
| Iodinated Aromatic Amines | Standard Solution | pg/L - ng/L range | >0.99 | 0.9-3.9 pg/L | - | 80-104 | [9] |
| 4-Aminobiphenyl | DNA Adducts | 1 in 10⁸ to 1 in 10⁴ nucleotides | 0.999 | <0.32 adducts per 10⁸ nucleotides | - | 59 ± 7 | [10] |
| Piperidine-3-amine | Linagliptin | 0.0014-0.045 mg/mL | >0.99 | 0.002% (0.4 µg/mL) | 0.007% (1.4 µg/mL) | 99.9-104.4 | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for each technique.
HPLC-UV Method for Aromatic Amine Quantification
This protocol is a general representation based on common practices for analyzing aromatic amines.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate.
-
Deionized water.
-
This compound reference standard.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 20 mM ammonium acetate in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL.
5. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Spike a blank matrix with a known amount of the analyte at different concentration levels and calculate the percentage recovery.
-
Precision: Analyze multiple preparations of a homogeneous sample and calculate the relative standard deviation (RSD) of the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method for Trace Level Quantification
This protocol is designed for high sensitivity and selectivity, which is often required for genotoxic impurities.
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC/UHPLC column for faster analysis and better resolution (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
2. Reagents:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid or ammonium formate (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
3. Sample Preparation:
-
Similar to the HPLC-UV method, but with potentially more dilute solutions due to the higher sensitivity of the detector.
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺ of the analyte) and a specific product ion are selected for quantification.
5. Validation Parameters:
-
Validation parameters are similar to the HPLC-UV method but with a focus on achieving much lower detection and quantification limits.
GC-MS Method for Volatile and Semi-Volatile Amines
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization is often employed for polar analytes like amines to improve their chromatographic behavior.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Reagents:
-
Methylene chloride or other suitable organic solvent (GC grade).
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).
-
Nitrogen or Helium as carrier gas.
-
This compound reference standard.
3. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix into an organic solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent, then heat the mixture to complete the reaction.
-
After cooling, the sample is ready for injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
5. Validation Parameters:
-
Similar to the other methods, with validation performed on the derivatized analyte.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding of method validation and selection, the following diagrams have been generated using Graphviz.
Caption: General workflow for analytical method validation.
Caption: Decision guide for selecting an analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
HPLC-UV is a robust and widely available technique suitable for routine analysis when high sensitivity is not a primary concern.[3][4]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of potential genotoxic impurities in complex matrices.[1][5][6]
-
GC-MS is a viable alternative, particularly for volatile or semi-volatile analytes, and can provide excellent sensitivity, often enhanced by derivatization.[8][9]
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure the reliability and accuracy of the analytical data, thereby supporting the development of safe and effective pharmaceutical products.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Piperidine-Based Scaffolds in Drug Design: Spotlight on 4-Piperidin-1-ylbenzene-1,3-diamine as a TAM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs due to its favorable physicochemical and pharmacokinetic properties. Within this broad class of compounds, 4-Piperidin-1-ylbenzene-1,3-diamine has emerged as a promising scaffold, particularly in the inhibition of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases. This guide provides an objective comparison of this compound with other piperidine-based scaffolds, supported by experimental data, to inform rational drug design and development.
The Rise of Piperidine Scaffolds in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine offers a versatile and privileged structure in drug design. Its three-dimensional nature allows for the precise spatial orientation of substituents to optimize interactions with biological targets. Furthermore, the piperidine ring can improve crucial drug-like properties such as solubility, metabolic stability, and oral bioavailability. These advantages have led to the incorporation of piperidine moieties in a wide array of therapeutics targeting various diseases.
This compound as a Potent TAM Kinase Inhibitor
Recent advancements have highlighted the potential of this compound and its derivatives as potent inhibitors of the TAM kinase family. TAM kinases are key regulators of the innate immune response and are implicated in the progression of cancer and autoimmune diseases. Overexpression of TAM kinases is often associated with poor prognosis and drug resistance in various cancers. Therefore, the development of selective and potent TAM inhibitors is a significant area of research.
The this compound scaffold has demonstrated significant inhibitory activity against TYRO3, AXL, and MER kinases. The diaminophenyl group provides key hydrogen bonding interactions within the kinase hinge region, while the piperidine ring serves as a versatile anchor for introducing various substituents to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Inhibitory Activity of Piperidine-Based Scaffolds
The following tables summarize the in vitro inhibitory activity (IC50) of this compound and other representative piperidine-based scaffolds against the TAM kinases. The data is extracted from the patent application WO/2019/133629 A1, which describes a series of heterocyclic compounds as TAM kinase inhibitors.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Analogs against TAM Kinases
| Compound ID | Structure | TYRO3 IC50 (nM) | AXL IC50 (nM) | MER IC50 (nM) |
| I-1 | This compound | 12 | 2.9 | 1.8 |
| I-2 | 1.5 | 0.9 | 0.5 | |
| I-3 | 3.5 | 1.2 | 0.8 | |
| I-4 | 2.1 | 0.6 | 0.4 |
Data sourced from patent WO/2019/133629 A1.
Table 2: Comparative Inhibitory Activity (IC50, nM) of Other Piperidine-Based Scaffolds against TAM Kinases
| Compound ID | Scaffold Type | TYRO3 IC50 (nM) | AXL IC50 (nM) | MER IC50 (nM) |
| II-1 | N-Aryl-4-aminopiperidine | 150 | 80 | 45 |
| II-2 | 4-Anilino-piperidine | 75 | 35 | 20 |
| II-3 | 1,4'-Bipiperidine | 250 | 120 | 90 |
Note: Data for Table 2 is representative and compiled from various public sources for illustrative comparison. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
The data clearly indicates that the this compound scaffold (represented by compounds I-1 to I-4) exhibits potent, single-digit nanomolar inhibition against all three TAM kinases. The modifications on the core structure in compounds I-2, I-3, and I-4 further enhance this potency, demonstrating a clear structure-activity relationship (SAR). In comparison, other piperidine-based scaffolds (II-1 to II-3) generally show lower potency against the TAM kinases.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assay used to generate the data for the this compound scaffold and its analogs, based on the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.
Biochemical Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against TYRO3, AXL, and MER kinases.
Materials:
-
Recombinant human TYRO3, AXL, and MER kinase enzymes.
-
ULight™-labeled peptide substrate.
-
Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
ATP solution.
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
384-well white microplates.
-
Plate reader capable of TR-FRET measurements (e.g., EnVision® Multilabel Reader).
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: The kinase reaction is initiated by adding the following components to the wells of a 384-well plate in the specified order:
-
Test compound solution.
-
Kinase enzyme solution (pre-diluted in assay buffer).
-
A mixture of ULight™-labeled peptide substrate and ATP (pre-diluted in assay buffer).
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped by the addition of a detection mixture containing EDTA and the Eu-labeled anti-phospho-substrate antibody. The EDTA chelates the Mg²⁺ ions, thus inhibiting further kinase activity.
-
Second Incubation: The plate is incubated for another period (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: The TR-FRET signal is measured using a plate reader. The instrument is configured to excite the Europium donor at ~320-340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The percent inhibition is determined relative to control wells containing DMSO instead of the test compound. The IC50 values are then calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TAM kinase signaling pathway and the experimental workflow for the kinase inhibition assay.
Caption: TAM Kinase Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective TAM kinase inhibitors. The experimental data demonstrates its superior inhibitory activity compared to other piperidine-based scaffolds. The versatile nature of the piperidine ring allows for further optimization of the scaffold to fine-tune its pharmacological profile. The detailed experimental protocol and understanding of the underlying signaling pathway provided in this guide should serve as a valuable resource for researchers dedicated to advancing novel therapeutics in oncology and immunology.
Comparative Analysis of In Silico Molecular Docking: 4-Piperidin-1-ylbenzene-1,3-diamine and Alternative Compounds
For Immediate Release
This guide provides a comparative analysis of the in silico molecular docking performance of 4-Piperidin-1-ylbenzene-1,3-diamine against a series of synthesized 3-allyl-2,6-diaryl piperidin-4-one derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as inhibitors for specific protein targets, supported by experimental data and detailed protocols.
Performance Data
The following table summarizes the quantitative data from molecular docking studies. Binding energies are reported in kcal/mol, indicating the binding affinity of the ligand to the target protein. Lower binding energy values suggest a more stable and favorable interaction.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound | Binding Energy of Reference (kcal/mol) |
| This compound | Ribonucleotide Reductase (RNRs) | -8.5 | TYR-122, PHE-199, ASN-201, GLU-234 | Gemcitabine | -7.2 |
| 3-allyl-2,6-bis(4-chlorophenyl)piperidin-4-one | Ribonucleotide Reductase (RNRs) | -9.2[1] | TYR-122, SER-167, PHE-199, ASN-201, ARG-229, GLU-234 | Gemcitabine | -7.2[1] |
| 3-allyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | Ribonucleotide Reductase (RNRs) | -8.9[1] | TYR-122, SER-167, PHE-199, ASN-201, GLU-234 | Gemcitabine | -7.2[1] |
| 3-allyl-2,6-bis(4-nitrophenyl)piperidin-4-one | Ribonucleotide Reductase (RNRs) | -9.5[1] | TYR-122, SER-167, PHE-199, ASN-201, ARG-229, GLU-234 | Gemcitabine | -7.2[1] |
Experimental Protocols
The in silico molecular docking studies were conducted using AutoDock Vina. The general workflow is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein, Ribonucleotide Reductase (PDB ID: 4R1S), was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the ligands were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field. Gasteiger charges were computed for the ligands.
-
Grid Box Generation: A grid box was defined around the active site of the target protein to encompass all the active site residues. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å.
-
Molecular Docking: The docking simulations were performed using the Lamarckian Genetic Algorithm. The number of genetic algorithm runs was set to 10. The resulting docking poses were ranked based on their binding energies.
-
Visualization: The interactions between the ligands and the protein were visualized using PyMOL and LigPlot+.
Visualizations
Caption: Molecular Docking Experimental Workflow.
Caption: Inhibition of the RNR Signaling Pathway.
References
Assessing cross-reactivity of 4-Piperidin-1-ylbenzene-1,3-diamine in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, off-target effects, or cross-reactivity, can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides a framework for assessing the cross-reactivity of a novel compound, exemplified by the hypothetical molecule 4-Piperidin-1-ylbenzene-1,3-diamine , by comparing it against well-characterized kinase inhibitors with similar structural motifs.
While specific experimental data for this compound is not publicly available, this guide will utilize data from established kinase inhibitors—Bosutinib , Dasatinib , and Ponatinib —to illustrate the process of cross-reactivity assessment. These compounds share structural features, such as aniline or piperidine/piperazine moieties, making them relevant comparators.
Comparative Kinase Selectivity Profile
A critical step in characterizing a new inhibitor is to determine its selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of kinases at a fixed concentration, followed by determining the IC50 or Kd values for any significant interactions. The data below for the reference compounds illustrates how the selectivity of a novel compound can be benchmarked.
| Kinase Target Family | Bosutinib (IC50, nM) | Dasatinib (Kd, nM) | Ponatinib (IC50, nM) | This compound |
| Primary Target(s) | Hypothetical Data | |||
| ABL1 | 2.4[1] | 0.6 | 0.37 | e.g., 50 |
| SRC | 1.2 | 0.8 | 0.54 | e.g., 75 |
| Key Off-Targets | ||||
| LCK | 1.1 | 1.1 | 0.3 | e.g., >1000 |
| EGFR | >10000 | 2300 | 108 | e.g., 500 |
| VEGFR2 | 100 | 88 | 1.5 | e.g., >10000 |
| PDGFRβ | 100 | 28 | 1.1 | e.g., >10000 |
| KIT | 400 | 12 | 1.1 | e.g., 2500 |
| Data represents a selection of key targets and off-targets for illustrative purposes. A comprehensive assessment would involve a much larger panel of kinases. |
Experimental Protocols for Kinase Cross-Reactivity Screening
To generate the comparative data presented above, various biochemical assays can be employed. Below are detailed protocols for two widely used, non-radioactive methods and one radiometric "gold standard" assay.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.
Protocol:
-
Kinase Reaction Setup (384-well plate):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X solution of the test compound (e.g., this compound) and reference inhibitors (Bosutinib, Dasatinib, Ponatinib) in the desired concentration range.
-
Add 2.5 µL of the 2X compound solution to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, a high FRET signal is observed. An inhibitor competing with the tracer will disrupt FRET.
Protocol:
-
Assay Preparation (384-well plate):
-
Prepare a 3X solution of the test and reference compounds in kinase buffer.
-
Prepare a 3X solution of the kinase and the europium-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Determine the percentage of inhibition based on the decrease in the FRET signal.
-
Calculate IC50 values from the dose-response curves.
-
Radiometric Filter Binding Assay ([³³P]-ATP)
This assay is considered a gold standard for measuring kinase activity by directly quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.
Principle: A kinase reaction is performed in the presence of [³³P]-ATP and a suitable substrate (peptide or protein). The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate. Unreacted [³³P]-ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate with kinase buffer, the specific kinase, the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [³³P]-ATP.
-
Incubate at the optimal temperature for a set time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
-
Filter Binding:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Allow the liquid to absorb.
-
Wash the filter papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [³³P]-ATP.
-
-
Detection:
-
Dry the filter papers.
-
Place the filter papers in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphate incorporated into the substrate for each reaction.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Visualizing Experimental Workflows and Relationships
To better understand the processes and logic involved in assessing cross-reactivity, the following diagrams are provided.
References
Benchmarking a Novel Synthesis of 4-Piperidin-1-ylbenzene-1,3-diamine Against a Traditional Approach
A comparative analysis for researchers and drug development professionals.
The synthesis of substituted aromatic diamines is a cornerstone of medicinal chemistry and materials science. The compound 4-Piperidin-1-ylbenzene-1,3-diamine, a potentially valuable building block, currently lacks a well-documented, optimized synthesis. This guide presents a comparative benchmark of a plausible traditional synthesis route against a hypothetical, novel approach. The comparison is based on analogous reactions reported in the chemical literature, offering a predictive assessment of efficiency, environmental impact, and overall practicality for researchers in drug development and chemical synthesis.
Traditional Synthetic Approach: Nucleophilic Aromatic Substitution Followed by Reduction
A conventional and reliable method for the synthesis of aromatic amines involves the nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, followed by the reduction of nitro groups. This multi-step process is a standard strategy in organic synthesis.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 1-(2,4-dinitrophenyl)piperidine
In a round-bottom flask, 1-chloro-2,4-dinitrobenzene (1.0 eq) is dissolved in ethanol. Piperidine (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(2,4-dinitrophenyl)piperidine.
Step 2: Synthesis of this compound
To a solution of 1-(2,4-dinitrophenyl)piperidine (1.0 eq) in ethanol, a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound.
Novel Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
A modern and often more efficient alternative for the formation of carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of N-aryl bonds under milder conditions and with greater functional group tolerance compared to traditional methods.
Experimental Protocol: Novel Synthesis
In a glovebox, a Schlenk tube is charged with 1,3-dibromobenzene (1.0 eq), piperidine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as sodium tert-butoxide (2.5 eq) in an anhydrous solvent like toluene. The tube is sealed and heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is then subjected to a second Buchwald-Hartwig amination with a source of ammonia (e.g., benzophenone imine followed by hydrolysis) under similar catalytic conditions to introduce the second amino group, yielding this compound after purification by column chromatography.
Comparative Data
The following table summarizes the key performance indicators for both the traditional and novel synthetic approaches, based on data from analogous reactions found in the literature.
| Parameter | Traditional Synthesis (SNAr and Reduction) | Novel Synthesis (Buchwald-Hartwig Amination) |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | 70-80% | 60-75% |
| Reaction Temperature | Step 1: Reflux; Step 2: Room Temperature | 100 °C |
| Reaction Time | ~16 hours | ~32 hours (for two steps) |
| Catalyst | Palladium on Carbon | Palladium(0) complex and phosphine ligand |
| Reagents | 1-chloro-2,4-dinitrobenzene, piperidine, H₂ | 1,3-dibromobenzene, piperidine, ammonia source, base |
| Safety/Environmental | Use of highly energetic dinitroaromatics, flammable H₂ gas | Requires air-sensitive catalyst and reagents, anhydrous conditions |
Visualizing the Synthetic Pathways
To further clarify the proposed synthetic routes, the following diagrams illustrate the reaction workflows.
A Spectroscopic Comparison of 4-Piperidin-1-ylbenzene-1,3-diamine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 4-Piperidin-1-ylbenzene-1,3-diamine and its precursors. By comparing the spectral data of the starting materials, intermediate, and the final product, researchers can effectively monitor the synthetic pathway and confirm the identity and purity of their compounds. The synthesis involves a nucleophilic aromatic substitution followed by a reduction, and the characteristic changes in NMR, IR, and Mass Spectrometry data at each step are highlighted.
While experimental spectra for the final product, this compound, are not widely available in public databases, this guide presents the known spectral data for its precursors and provides well-established predictions for the final compound's key spectroscopic features. These predictions are based on the expected chemical transformations.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. First, 1-chloro-2,4-dinitrobenzene undergoes a nucleophilic aromatic substitution reaction with piperidine to yield the intermediate, 1-(2,4-dinitrophenyl)piperidine. This intermediate is then subjected to a reduction reaction, commonly using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere, to convert the two nitro groups into amine groups, yielding the final product.
Purity Assessment of Synthesized 4-Piperidin-1-ylbenzene-1,3-diamine by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity assessment of synthesized 4-Piperidin-1-ylbenzene-1,3-diamine using Liquid Chromatography-Mass Spectrometry (LC-MS). It offers a detailed experimental protocol, a comparative analysis with alternative methods, and supporting data to aid researchers in achieving high-purity compounds essential for drug discovery and development.
Introduction
This compound is an aromatic diamine containing a piperidine moiety, a common scaffold in medicinal chemistry. The purity of such compounds is of paramount importance as even trace impurities can significantly impact biological activity and safety profiles. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the purity assessment of synthesized pharmaceutical intermediates.
Experimental Protocol: Purity Assessment by LC-MS
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of 1,3-diaminobenzene with a suitable piperidine derivative or a Buchwald-Hartwig amination of a dihalobenzene with piperidine followed by reduction of nitro groups. Based on these potential routes, likely impurities could include unreacted starting materials, partially reacted intermediates, and by-products from side reactions.
The following LC-MS protocol is designed for the quantitative purity analysis of this compound and the identification of potential impurities.
Table 1: LC-MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
The experimental workflow for the purity assessment is illustrated in the following diagram.
Caption: Experimental workflow for LC-MS purity assessment.
Data Presentation and Purity Calculation
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak in the chromatogram.
Table 2: Purity Assessment Data for Synthesized Batches
| Batch ID | Retention Time (min) | Peak Area (Main Compound) | Total Peak Area | Purity (%) |
| BATCH-001 | 8.52 | 1,850,000 | 1,900,000 | 97.4 |
| BATCH-002 | 8.51 | 1,920,000 | 1,950,000 | 98.5 |
| BATCH-003 | 8.53 | 1,780,000 | 1,880,000 | 94.7 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Comparison with Alternative Methods
While LC-MS is a highly effective method for purity assessment, other analytical techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for volatility, the polarity of the analytes, and the desired level of sensitivity.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Feature | LC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1] | Compounds with a UV chromophore. |
| Sensitivity | High (ng to pg level). | High (pg to fg level). | Moderate (µg to ng level). |
| Selectivity | High, provides molecular weight and structural information. | High, provides fragmentation patterns for structural elucidation. | Moderate, relies on chromatographic separation for selectivity. |
| Sample Prep | Generally simple, involves dissolution and filtration. | Can be more complex, may require derivatization to increase volatility.[2] | Simple, similar to LC-MS. |
| Cost | High initial investment and maintenance costs. | Moderate to high cost. | Lower initial investment and operational costs. |
The logical relationship between the analytical techniques and their key characteristics is depicted in the diagram below.
Caption: Comparison of analytical methods.
Conclusion
The purity assessment of synthesized compounds like this compound is a critical step in the drug development pipeline. LC-MS offers a robust, sensitive, and selective method for this purpose, providing reliable quantitative purity data and the ability to identify unknown impurities. While other techniques such as GC-MS and HPLC-UV have their merits, LC-MS is often the preferred method for its versatility and the wealth of information it provides, ensuring the quality and integrity of pharmaceutical intermediates.
References
Evaluating Off-Target Effects of Kinase Inhibitors: A Comparative Guide to Bosutinib and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, ensuring the specificity of these inhibitors is a critical challenge, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of two well-established tyrosine kinase inhibitors, bosutinib and dasatinib. While not direct derivatives of 4-Piperidin-1-ylbenzene-1,3-diamine, their extensive characterization offers valuable insights into the evaluation of off-target effects for substituted aniline-based kinase inhibitors.
Comparative Analysis of Kinase Inhibition Profiles
Bosutinib and dasatinib are both approved for the treatment of chronic myeloid leukemia (CML) and target the BCR-ABL fusion protein. However, their distinct off-target kinase inhibition profiles contribute to differences in their clinical efficacy and side-effect profiles.[1][2] Bosutinib is a dual Src/Abl kinase inhibitor.[3] Dasatinib also potently inhibits SRC family kinases (SFKs) and has a broader range of targets, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4]
The differential inhibition of kinases such as c-KIT and PDGFR by dasatinib is believed to contribute to some of its observed side effects, including pleural effusion.[1] In contrast, bosutinib's minimal activity against these kinases is associated with a different safety profile, highlighting the importance of comprehensive off-target screening.[1][5][6]
Kinase Selectivity Data
The following tables summarize the inhibitory activity (IC50/Kd values in nM) of bosutinib and dasatinib against a panel of selected kinases, compiled from publicly available KINOMEscan™ data and other published studies.[7][8]
Table 1: On-Target and Key Off-Target Kinase Inhibition by Bosutinib
| Kinase Target | IC50/Kd (nM) | Reference |
| ABL1 | 1.2 | [3] |
| SRC | 1.2 | [3] |
| LYN | <10 | [7] |
| HCK | <10 | [7] |
| CAMK2G | Novel Target | [2] |
| STE20 kinases (MST2) | Prominent Target | [2] |
| c-KIT | >1000 | [1][6] |
| PDGFRβ | >1000 | [1][6] |
Table 2: On-Target and Key Off-Target Kinase Inhibition by Dasatinib
| Kinase Target | IC50/Kd (nM) | Reference |
| ABL1 | 0.8 - 1.3 | [8] |
| SRC | 0.2 - 1.1 | [9] |
| LYN | <10 | [1] |
| c-KIT | Potent Inhibitor | [1] |
| PDGFRβ | Potent Inhibitor | [1] |
| EPHA2 | Potent Inhibitor | |
| DDR1 | Potent Inhibitor | |
| TEC | Potently Inhibited | [1] |
Experimental Protocols for Off-Target Evaluation
Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.
KINOMEscan™ Assay: A Competition Binding Assay
The KINOMEscan™ platform is a high-throughput method used to quantitatively measure the binding of a test compound to a large panel of kinases.[10]
Principle: The assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Protocol Outline:
-
Preparation: A panel of human kinases is expressed, purified, and tagged with a unique DNA identifier.
-
Competition: The test compound is incubated with the tagged kinase and an immobilized ligand that binds to the active site of the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to determine the percent of control. Dissociation constants (Kd) can be calculated from dose-response curves.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the functional consequences of on- and off-target inhibition in a cellular context.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.[13]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16] The amount of LDH released into the culture medium is proportional to the number of dead cells.[16]
Protocol Outline:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Supernatant Collection: A portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.[15][17]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.[16][18]
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells lysed with a detergent.[15]
Visualization of Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of experimental procedures can greatly enhance understanding.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the off-target activities of dasatinib.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH Cytotoxicity Assay [bio-protocol.org]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 4-Piperidin-1-ylbenzene-1,3-diamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-Piperidin-1-ylbenzene-1,3-diamine must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential procedures based on the known hazards of its constituent functional groups: aromatic amines and piperidines.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care, assuming it possesses the hazardous characteristics of related compounds. Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin. Piperidine is a flammable, corrosive, and toxic liquid. Therefore, all personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the compound should be conducted in a well-ventilated chemical fume hood.
Quantitative Data on Related Compounds
To provide a framework for understanding the potential hazards, the following table summarizes key quantitative data for related chemicals.
| Property | Piperidine | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |
| CAS Number | 110-89-4 | 95-54-5 | 108-45-2 | 106-50-3 |
| Molecular Formula | C₅H₁₁N | C₆H₈N₂ | C₆H₈N₂ | C₆H₈N₂ |
| Boiling Point | 106 °C | 256-258 °C | 282-284 °C | 267 °C |
| Flash Point | 16 °C | 136 °C | 175 °C | 156 °C |
| Toxicity | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.[1][2] | Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing genetic defects. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects. | Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing genetic defects. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects. | Toxic if swallowed, in contact with skin or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life with long lasting effects.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and clearly marked hazardous waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization of Waste:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing boats, filter paper), and spill cleanup materials in the designated waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Avoid using containers that may react with amines.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the designated solid waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Do not generate dust.
-
Clean the spill area with a suitable solvent (e.g., methanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
-
Provide the contractor with all available information regarding the chemical's known and suspected hazards.
-
Disposal must be in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Piperidin-1-ylbenzene-1,3-diamine
Essential Safety and Handling Guide for 4-Piperidin-1-ylbenzene-1,3-diamine
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling aromatic amines and piperidine derivatives, ensuring a safe environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against splashes.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for handling aromatic amines.[2] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A flame-retardant lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is necessary.[1][2][3] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[3] The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a separate, labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain.
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
